molecular formula C28H26N8O B610974 SR-3306 CAS No. 1128096-91-2

SR-3306

货号: B610974
CAS 编号: 1128096-91-2
分子量: 490.571
InChI 键: QDMXVKKPYBGIAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine is a high-purity chemical compound supplied for research applications. This synthetic molecule features a complex structure incorporating pyrimidine, triazole, pyridine, and morpholine rings, a motif commonly associated with kinase inhibition . Compounds with similar structural features have been investigated for their potential to modulate various disease-associated pathways . Provided as a solid, this product is characterized to ensure identity and quality for scientific investigations. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions.

属性

IUPAC Name

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMXVKKPYBGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SR-3306 in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3306 is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] In the context of neuronal function, this compound has demonstrated significant neuroprotective effects, particularly in preclinical models of Parkinson's disease.[1][2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, detailing its molecular target, downstream signaling effects, and the experimental evidence supporting its neuroprotective properties. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and neurodegenerative disease.

Core Mechanism of Action: JNK Inhibition

The primary mechanism of action of this compound is the inhibition of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key regulators of cellular stress responses, apoptosis, and inflammation.[2][6][7] this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNKs and preventing the phosphorylation of their downstream substrates.[1] The inhibition of JNK activity by this compound has been shown to be highly selective over other related kinases, such as p38 MAP kinase.[1]

The most critical downstream effector of JNK in the context of neuronal apoptosis is the transcription factor c-Jun.[8][9][10] Upon activation by various stressors, JNK phosphorylates c-Jun at serine residues 63 and 73 within its transcriptional activation domain.[11] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of pro-apoptotic genes. This compound, by inhibiting JNK, effectively blocks the phosphorylation of c-Jun, thereby attenuating the downstream apoptotic signaling cascade.[1][6]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Assay ConditionsReference
JNK167Recombinant human enzyme[3]
JNK2283Recombinant human enzyme[3]
JNK3159Recombinant human enzyme[3]
p38>20,000Recombinant human enzyme[3]
Cell-based p-c-jun216INS-1 β-pancreatic cells[3]
Table 2: Neuroprotective Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)
Treatment GroupNumber of TH-positive cells (% of Vehicle)Reduction in p-c-jun positive cells (fold change vs. MPTP)Reference
Vehicle100%-[6]
MPTP54%-[6]
MPTP + this compound (30 mg/kg)72%4[6]
Table 3: Neuroprotective Efficacy of this compound in a Rat Model of Parkinson's Disease (6-OHDA-induced)

| Treatment Group | Increase in TH-positive neurons (fold change vs. 6-OHDA/vehicle) | Reduction in d-amphetamine-induced circling | Reduction in p-c-jun immunoreactive neurons (fold change vs. vehicle) | Reference | |---|---|---|---| | 6-OHDA + Vehicle | - | - | - |[5][12] | | 6-OHDA + this compound (10 mg/kg/day) | 6 | 87% | 2.3 |[5][12] |

Experimental Protocols

Western Blot for Phospho-c-Jun

This protocol describes the detection of phosphorylated c-Jun in neuronal cell lysates or brain tissue homogenates following treatment with this compound and a pro-apoptotic stimulus.

  • Lysate Preparation:

    • Harvest cells or dissect brain tissue and immediately homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser73) (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation. A primary antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol outlines the procedure for staining dopaminergic neurons in brain sections from the MPTP mouse model of Parkinson's disease.

  • Tissue Preparation:

    • Perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brains in 4% PFA overnight at 4°C.

    • Cryoprotect the brains by immersing them in a 30% sucrose solution in PBS until they sink.

    • Freeze the brains and cut 40 µm coronal sections through the substantia nigra pars compacta (SNpc) using a cryostat.

  • Staining Procedure:

    • Wash the free-floating sections three times in PBS.

    • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

    • Block non-specific binding by incubating the sections in a blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[2][13]

    • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH, Abcam ab76442) diluted in the blocking solution overnight at 4°C.[13]

    • Wash the sections three times in PBS.

    • Incubate the sections with a fluorescently-labeled secondary antibody (e.g., donkey anti-chicken IgG) for 1-2 hours at room temperature, protected from light.[13]

    • Wash the sections three times in PBS.

    • Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Image Acquisition and Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Perform unbiased stereological counting of TH-positive neurons in the SNpc to quantify the extent of neuroprotection.

Mandatory Visualization

SR3306_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Activates MKK4/7 MKK4/7 MAPKKK->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates This compound This compound This compound->JNK Inhibits p-c-Jun p-c-Jun c-Jun->p-c-Jun Pro-apoptotic Genes Pro-apoptotic Genes p-c-Jun->Pro-apoptotic Genes Upregulates Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis Induces

Caption: Signaling pathway of this compound action in neurons.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Parkinson's Model) Neuronal Culture Neuronal Culture Toxin Treatment Toxin Treatment Neuronal Culture->Toxin Treatment This compound Treatment This compound Treatment Toxin Treatment->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot p-c-jun Levels p-c-jun Levels Western Blot->p-c-jun Levels Animal Model Animal Model MPTP/6-OHDA MPTP/6-OHDA Animal Model->MPTP/6-OHDA This compound Admin This compound Admin MPTP/6-OHDA->this compound Admin Immunohistochemistry Immunohistochemistry This compound Admin->Immunohistochemistry TH-positive Neurons TH-positive Neurons Immunohistochemistry->TH-positive Neurons

Caption: Experimental workflow for evaluating this compound.

References

SR-3306: A Technical Whitepaper on its Therapeutic Potential as a JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR-3306, a selective and potent c-Jun N-terminal kinase (JNK) inhibitor, with a primary focus on its therapeutic potential in neurodegenerative diseases, particularly Parkinson's Disease. This compound has demonstrated significant neuroprotective effects in preclinical models by targeting the JNK signaling pathway, a key mediator of neuronal apoptosis and inflammation.

Core Mechanism of Action

This compound is an aminopyrimidine derivative that functions as a JNK inhibitor.[] The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play a crucial role in apoptosis, neuroinflammation, and excitotoxicity. There are three main JNK isoforms: JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the central nervous system.[2] this compound is a pan-JNK inhibitor, affecting JNK1, JNK2, and JNK3.[3][4] Its therapeutic effect in the context of neurodegeneration is primarily attributed to its ability to inhibit the phosphorylation of c-Jun, a downstream target of JNK, thereby preventing the activation of apoptotic pathways in neurons.[5][6]

Preclinical Efficacy in Parkinson's Disease Models

This compound has shown significant promise in various preclinical models of Parkinson's Disease, demonstrating its ability to protect dopaminergic neurons from degeneration and improve motor function.

In Vitro Neuroprotection

In primary cultures of mesencephalic dopaminergic neurons, this compound offered dose-dependent protection against cell death induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[5]

Table 1: In Vitro Neuroprotective Efficacy of this compound in Primary Dopaminergic Neurons [5]

This compound ConcentrationNeuroprotection against 10 µM MPP+Statistical Significance
10 nMNo significant effect-
30 nMNo significant effect-
100 nMPartial protection-
300 nM> 90% protectionp < 0.01
1000 nM> 90% protectionp < 0.01
In Vivo Neuroprotection and Functional Improvement

Studies in rodent models of Parkinson's Disease have further substantiated the neuroprotective potential of this compound.

Table 2: In Vivo Efficacy of this compound in the MPTP Mouse Model of Parkinson's Disease [5]

Treatment GroupNumber of TH-positive Cells (% of Vehicle)Reduction in p-c-jun Levels (vs. MPTP)
Vehicle100%-
MPTP54%-
MPTP + 30 mg/kg this compound72%Statistically significant reduction (p < 0.001)

Table 3: In Vivo Efficacy of this compound in the 6-OHDA Rat Model of Parkinson's Disease [6][7]

Treatment GroupIncrease in TH+ Neurons in SNpcReduction in d-amphetamine-induced CirclingReduction in p-c-jun Immunoreactive Neurons
6-OHDA + Vehicle---
6-OHDA + 10 mg/kg/day this compound6-fold increase87% decrease2.3-fold reduction

Pharmacokinetics and Brain Penetration

A critical attribute of this compound is its ability to penetrate the blood-brain barrier.

Table 4: Pharmacokinetic Parameters of this compound [5][6][7]

ParameterValue
Cell-based IC50~216 nM
Brain Concentration (Mouse, 4h post 30 mg/kg oral dose)3 µM
Brain Concentration (Mouse, 24h post 30 mg/kg oral dose)230 nM
Steady-State Brain Levels (Rat, 14 days, 10 mg/kg/day s.c.)347 nM
Rat Plasma Protein Binding97%

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental design, the following diagrams are provided.

JNK_Signaling_Pathway cluster_stress Cellular Stress cluster_jnk_pathway JNK Signaling Cascade Neurotoxins (MPP+, 6-OHDA) Neurotoxins (MPP+, 6-OHDA) JNK JNK Neurotoxins (MPP+, 6-OHDA)->JNK Oxidative Stress Oxidative Stress Oxidative Stress->JNK c-Jun c-Jun JNK->c-Jun Phosphorylation p-c-jun p-c-jun c-Jun->p-c-jun Apoptotic Genes Apoptotic Genes p-c-jun->Apoptotic Genes Transcription Neuronal Apoptosis Neuronal Apoptosis Apoptotic Genes->Neuronal Apoptosis This compound This compound This compound->JNK Inhibition

Caption: JNK signaling pathway and the inhibitory action of this compound.

In_Vitro_Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment Groups cluster_analysis Analysis Primary Mesencephalic\nDopaminergic Neurons Primary Mesencephalic Dopaminergic Neurons Control Control Primary Mesencephalic\nDopaminergic Neurons->Control MPP+ (10 µM) MPP+ (10 µM) Primary Mesencephalic\nDopaminergic Neurons->MPP+ (10 µM) MPP+ + this compound\n(10-1000 nM) MPP+ + this compound (10-1000 nM) Primary Mesencephalic\nDopaminergic Neurons->MPP+ + this compound\n(10-1000 nM) Immunocytochemistry\n(Tyrosine Hydroxylase) Immunocytochemistry (Tyrosine Hydroxylase) Control->Immunocytochemistry\n(Tyrosine Hydroxylase) MPP+ (10 µM)->Immunocytochemistry\n(Tyrosine Hydroxylase) MPP+ + this compound\n(10-1000 nM)->Immunocytochemistry\n(Tyrosine Hydroxylase) Quantification of\nTH-positive Neurons Quantification of TH-positive Neurons Immunocytochemistry\n(Tyrosine Hydroxylase)->Quantification of\nTH-positive Neurons

Caption: Experimental workflow for in vitro neuroprotection studies.

In_Vivo_MPTP_Model_Workflow cluster_animals Animal Model cluster_treatment Treatment Regimen cluster_endpoints Endpoint Analysis Mice Mice Vehicle Vehicle Mice->Vehicle MPTP MPTP Mice->MPTP MPTP + this compound (30 mg/kg, oral) MPTP + this compound (30 mg/kg, oral) Mice->MPTP + this compound (30 mg/kg, oral) Immunohistochemistry (TH, p-c-jun) Immunohistochemistry (TH, p-c-jun) Vehicle->Immunohistochemistry (TH, p-c-jun) MPTP->Immunohistochemistry (TH, p-c-jun) MPTP + this compound (30 mg/kg, oral)->Immunohistochemistry (TH, p-c-jun) Stereological Counting of TH+ Neurons Stereological Counting of TH+ Neurons Immunohistochemistry (TH, p-c-jun)->Stereological Counting of TH+ Neurons ELISA for p-c-jun ELISA for p-c-jun Immunohistochemistry (TH, p-c-jun)->ELISA for p-c-jun

Caption: Experimental workflow for the in vivo MPTP mouse model.

Experimental Protocols

In Vitro Neuroprotection Assay[5]
  • Cell Culture: Primary mesencephalic dopaminergic neurons are cultured from embryonic day 14 mice.

  • Treatment: Neurons are treated with 10 µM MPP+ to induce neurotoxicity. Concurrent treatment with this compound is performed at concentrations ranging from 10 nM to 1000 nM. A control group receives no treatment, and an this compound alone group is included to assess for any inherent toxicity of the compound.

  • Immunocytochemistry: After the treatment period, cells are fixed and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantification: The number of TH-positive neurons is counted in each treatment group to determine the extent of neuroprotection.

In Vivo MPTP Mouse Model[5]
  • Animal Model: Male C57BL/6 mice are used.

  • Treatment: Mice receive four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals. This compound (30 mg/kg) is administered orally 30 minutes prior to the first MPTP injection.

  • Tissue Collection: Seven days after MPTP administration, mice are sacrificed, and brain tissue is collected.

  • Immunohistochemistry: Brain sections are stained for TH to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc) and for phospho-c-jun (p-c-jun) to assess JNK pathway activation.

  • Stereology: Unbiased stereological counting is performed to quantify the number of TH-positive neurons in the SNpc.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of p-c-jun in substantia nigra tissue lysates.

In Vivo 6-OHDA Rat Model[6][7]
  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Lesioning: A unilateral lesion of the nigrostriatal pathway is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

  • Treatment: this compound (10 mg/kg/day) is administered via subcutaneous osmotic minipumps for 14 days, starting at the time of the 6-OHDA lesion.

  • Behavioral Analysis: d-amphetamine-induced rotational behavior is assessed to measure the extent of the lesion and the functional recovery with treatment.

  • Immunohistochemistry: Brain sections are stained for TH to quantify the number of dopaminergic neurons in the SNpc and the density of their terminals in the striatum. Staining for p-c-jun is also performed.

  • Pharmacokinetic Analysis: Plasma and brain concentrations of this compound are measured using LC-MS/MS.

Future Directions and Therapeutic Potential

The robust preclinical data for this compound in models of Parkinson's Disease highlight its potential as a disease-modifying therapy. Its oral bioavailability and ability to cross the blood-brain barrier are significant advantages for a centrally acting therapeutic.[5][8] In 2012, OPKO Health acquired a global license for the development and commercialization of this compound and related compounds from The Scripps Research Institute, indicating a pathway towards clinical development.[9] While the primary focus has been on Parkinson's Disease, the role of JNK signaling in other neurodegenerative disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), suggests a broader therapeutic potential for this compound.[2][10] However, a study in a mouse model of ALS (transgenic G93A SOD1 mice) did not show a neuroprotective effect of this compound, which was potentially attributed to lower brain concentrations of the compound in these transgenic mice compared to non-transgenic mice.[10] Further investigation is warranted to explore the full therapeutic scope of this promising JNK inhibitor.

References

SR-3306: A Technical Guide to a Potent and Selective JNK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of neuroscience, oncology, and drug discovery.

Introduction: The Rationale for JNK Inhibition

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, as well as cancer and metabolic disorders. This has made the development of potent and selective JNK inhibitors a significant area of interest for therapeutic intervention. This compound emerged from these efforts as a promising preclinical candidate.

Discovery and Core Attributes of this compound

This compound is an aminopyrimidine-based, ATP-competitive inhibitor of JNK.[1] Its development was part of a translational research effort to create a potent, selective, and orally bioavailable JNK inhibitor with good brain penetration for the potential treatment of neurodegenerative diseases.[1]

Biochemical and Cellular Potency

This compound demonstrates modest to potent inhibitory activity against JNK isoforms with excellent selectivity over the closely related p38 MAP kinase.[1] Its cell-based potency is comparable to its biochemical activity, indicating good cell permeability.[1]

Table 1: Biochemical and Cellular Potency of this compound [1]

TargetIC50 (nM)
JNK167
JNK2283
JNK3159
p38>20,000
Cellular p-c-jun Inhibition (INS-1 cells)216
Kinase Selectivity Profile

To assess its broader kinase selectivity, this compound was screened against a large panel of kinases. The results demonstrated that this compound is a highly selective inhibitor of JNK.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the JNK signaling cascade. This pathway is typically activated by cellular stress signals, leading to the phosphorylation and activation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation. By competitively binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of c-Jun, thereby mitigating the downstream consequences of JNK activation.[1]

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun P Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression SR3306 This compound SR3306->JNK Experimental_Workflow Start Start: C57BL/6 Mice Grouping Grouping: - Vehicle - MPTP - MPTP + this compound Start->Grouping Dosing Dosing Regimen: - this compound (p.o.) - MPTP (i.p.) Grouping->Dosing Endpoint Endpoint (Day 7): - Euthanasia - Brain Collection Dosing->Endpoint Analysis Analysis: - Immunohistochemistry (TH) - Stereological Counting Endpoint->Analysis Result Result: Neuroprotection Assessment Analysis->Result Development_Logic Discovery Discovery: Aminopyrimidine Scaffold InVitro In Vitro Characterization: - Potency (JNK1/2/3) - Selectivity (p38) - Cellular Activity Discovery->InVitro DMPK Pharmacokinetics: - In Vitro DMPK - In Vivo PK (Rat) InVitro->DMPK InVivo In Vivo Efficacy: - Target Engagement (p-c-jun) - Neuroprotection (MPTP Model) DMPK->InVivo Preclinical_Candidate Preclinical Candidate for Neurodegeneration InVivo->Preclinical_Candidate

References

SR-3306: A Technical Guide on its Role in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Parkinson's disease (PD), Alzheimer's disease (AD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing unmet medical need. A common thread in the pathophysiology of these disorders is the activation of stress-activated protein kinases, particularly the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and inflammation. This technical guide provides an in-depth overview of SR-3306, a potent and selective JNK inhibitor, and its established and potential roles in various preclinical models of neurodegeneration. We consolidate quantitative data, detail experimental methodologies, and visualize key pathways to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of JNK inhibition.

Introduction to this compound: A Selective JNK Inhibitor

This compound is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of enzymes.[1] JNKs are key mediators of cellular stress responses and are implicated in the pathogenesis of multiple neurodegenerative disorders.[2][3] this compound exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders.[1][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNK, thereby preventing the phosphorylation of its downstream targets, most notably the transcription factor c-Jun.[4] The phosphorylation of c-Jun is a critical step in the activation of apoptotic pathways in neurons. By inhibiting this cascade, this compound exerts a neuroprotective effect, shielding neurons from various stressors that are characteristic of neurodegenerative conditions.

Pharmacokinetics and Brain Penetration

Successful development of CNS-targeted therapies hinges on adequate drug exposure in the brain. This compound has been shown to be orally bioavailable and to effectively cross the blood-brain barrier.

ParameterSpeciesValueReference
Oral Bioavailability (%F) Rat31%[4]
Brain to Plasma Ratio Mouse~0.3-0.4[1]
Plasma Protein Binding Mouse86%[1]
Plasma Protein Binding Rat97%[1][5]

This compound in Parkinson's Disease Models

The most extensive research on this compound has been conducted in preclinical models of Parkinson's disease, where it has demonstrated significant neuroprotective effects.

Quantitative Data
AssayModelKey FindingsReference
In Vitro Neuroprotection MPP+-treated primary dopaminergic neurons>90% protection against induced cell death[2]
In Vivo Neuroprotection (MPTP Model) MPTP-induced mouse model~72% protection of dopaminergic neurons[2]
In Vivo Neuroprotection (6-OHDA Model) 6-OHDA-induced rat model~30% protection of dopaminergic neurons[2]
Behavioral Improvement (6-OHDA Model) 6-OHDA-induced rat modelNearly 90% reduction in dysfunctional motor responses[2]
Biochemical Efficacy (In Vitro) JNK3, JNK2, JNK1, p38 (human recombinant)IC50 values of ~200 nM for JNK2 and JNK3, with >100-fold selectivity over p38[4]
Cell-based Potency Inhibition of c-jun phosphorylation in INS-1 cellsIC50 of ~200 nM[4]
Experimental Protocols

2.2.1. In Vitro Neuroprotection Assay

  • Cell Culture: Primary dopaminergic neurons are isolated from the ventral mesencephalon of embryonic day 14 (E14) rat embryos.[4]

  • Toxin Treatment: Neurons are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology.[4]

  • This compound Administration: this compound is added to the cell culture medium prior to or concurrently with MPP+ treatment.[4]

  • Endpoint Analysis: Neuronal viability is assessed by counting the number of surviving tyrosine hydroxylase (TH)-positive neurons, which are indicative of dopaminergic neurons.[4]

2.2.2. MPTP Mouse Model of Parkinson's Disease

  • Animal Model: C57BL/6 mice are used.

  • Toxin Administration: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized to the neurotoxin MPP+.[1]

  • This compound Dosing: this compound is administered orally.[1]

  • Endpoint Analysis: Neuroprotection is quantified by stereological counting of TH-positive neurons in the substantia nigra pars compacta (SNpc). Behavioral tests, such as the rotarod test, are used to assess motor function.[1]

2.2.3. 6-OHDA Rat Model of Parkinson's Disease

  • Animal Model: Sprague-Dawley rats are used.[6]

  • Toxin Administration: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.[7]

  • This compound Dosing: this compound is administered via subcutaneous minipumps.[6]

  • Endpoint Analysis: The number of surviving TH-positive neurons in the SNpc is determined. Behavioral deficits are assessed by measuring amphetamine-induced rotations.[7]

This compound in Other Neurodegenerative Disease Models

While research is most mature in Parkinson's disease, the role of JNK in other neurodegenerative conditions suggests a broader therapeutic potential for this compound.

Amyotrophic Lateral Sclerosis (ALS)

Preliminary studies have indicated that this compound is well-tolerated in a transgenic mouse model of ALS.

  • Animal Model: Transgenic mice expressing the human SOD1 G93A mutation, a common model for familial ALS, were used.[8]

  • This compound Administration: this compound was administered once daily at a dose of 30 mg/kg.[8]

  • Outcome: The compound was reported to be well-tolerated with no adverse effects.[8] Further efficacy studies are warranted to determine its neuroprotective potential in this model.

Alzheimer's Disease (AD)

The JNK signaling pathway is strongly implicated in the pathogenesis of Alzheimer's disease, contributing to both amyloid-beta (Aβ) production and tau hyperphosphorylation.[9][10] Although direct studies with this compound in AD models are not yet published, research on other JNK inhibitors provides compelling evidence for its potential therapeutic utility.

  • Relevant JNK Inhibitors in AD Models:

    • SP600125: This JNK inhibitor has been shown to reduce Aβ production, tau phosphorylation, and cognitive deficits in the APPswe/PS1dE9 mouse model of AD.[4]

    • D-JNKI-1: This peptide inhibitor of JNK has been demonstrated to prevent synaptic impairment and behavioral deficits in the TgCRND8 mouse model of AD.[11]

Huntington's Disease (HD)

Activation of the JNK pathway has also been observed in models of Huntington's disease, where it is linked to mutant huntingtin (mHTT) toxicity.[5][12]

  • Relevant JNK Inhibitors in HD Models:

    • In a rat model of HD using lentiviral expression of mutant huntingtin, JNK pathway inhibitors were shown to mitigate the loss of DARPP-32, a marker of striatal neuron health.[13]

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway in Neurodegeneration

The following diagram illustrates the central role of the JNK signaling pathway in neuronal apoptosis, a key process in neurodegenerative diseases, and the point of intervention for this compound.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Neurotoxins) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun SR3306 This compound SR3306->JNK Inhibition pcJun Phospho-c-Jun cJun->pcJun Phosphorylation Apoptosis Neuronal Apoptosis pcJun->Apoptosis

JNK signaling pathway in neurodegeneration and this compound's point of intervention.
Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical experimental workflow for evaluating the efficacy of a neuroprotective compound like this compound in a rodent model of neurodegeneration.

Experimental_Workflow Model Induce Neurodegenerative Model (e.g., MPTP, 6-OHDA) Treatment Administer this compound (e.g., oral gavage) Model->Treatment Behavior Behavioral Assessment (e.g., Rotarod, Open Field) Treatment->Behavior Histo Histological Analysis (e.g., TH Staining) Treatment->Histo Biochem Biochemical Analysis (e.g., Western Blot for p-c-Jun) Treatment->Biochem Data Data Analysis and Interpretation Behavior->Data Histo->Data Biochem->Data

A generalized experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has emerged as a well-characterized, brain-penetrant JNK inhibitor with demonstrated neuroprotective efficacy in robust preclinical models of Parkinson's disease. Its mechanism of action, targeting a signaling pathway implicated in a broader range of neurodegenerative disorders, suggests that its therapeutic potential may extend to ALS, Alzheimer's disease, and Huntington's disease. The data presented in this guide underscore the promise of JNK inhibition as a therapeutic strategy and position this compound as a valuable tool for further investigation and potential clinical development. Future research should focus on comprehensive efficacy studies of this compound in models of AD, HD, and ALS to fully elucidate its neuroprotective profile across the spectrum of neurodegenerative diseases.

References

Investigating the Downstream Targets of SR-3306: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream targets and mechanism of action of SR-3306, a selective and potent c-Jun N-terminal kinase (JNK) inhibitor. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Quantitative Data Summary

This compound has been characterized as a highly selective, ATP-competitive JNK inhibitor with significant neuroprotective properties. The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
JNK167Biochemical
JNK2283Biochemical
JNK3159Biochemical
p38>20,000Biochemical
c-jun phosphorylation216Cell-based (INS-1 cells)

Data sourced from multiple studies.[1][2]

Table 2: Neuroprotective Effects of this compound

ModelTreatmentOutcomeQuantitative Effect
In vitro (H9c2 cells)100 µM H₂O₂/FeSO₄ + 500 nM this compoundIncreased cell viability~50% increase in viability compared to stressor alone[3]
In vivo (MPTP-treated mice)30 mg/kg this compound (p.o.)Protection of TH+ neurons46% neuron loss in control vs. 27% loss with this compound[2]
In vivo (6-OHDA-lesioned rats)10 mg/kg/day this compound (s.c.)Protection of TH+ neurons6-fold increase in TH+ neurons compared to vehicle[3]

Signaling Pathway

This compound exerts its effects by directly inhibiting the activity of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and inflammatory cytokines. Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cellular stress responses. By inhibiting JNK, this compound prevents the phosphorylation and activation of c-Jun, thereby mitigating the downstream cellular consequences of JNK pathway activation.

SR3306_Pathway cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks (e.g., ASK1, MEKK1) Stress Stimuli->MAP3Ks Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3Ks MAP2Ks MAP2Ks (MKK4, MKK7) MAP3Ks->MAP2Ks Phosphorylates JNK JNK1/2/3 MAP2Ks->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates SR3306 This compound SR3306->JNK Inhibits p_cJun Phospho-c-Jun (Ser63/73) cJun->p_cJun Gene Expression Gene Expression p_cJun->Gene Expression Activates Transcription Apoptosis Apoptosis Gene Expression->Apoptosis Inflammation Inflammation Gene Expression->Inflammation Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

Caption: this compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's downstream targets.

Western Blot for Phospho-c-Jun (Ser73)

This protocol details the detection of phosphorylated c-Jun in cell lysates, a direct downstream target of JNK signaling.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Phospho-c-Jun (Ser73) (e.g., Cell Signaling Technology #9164)

    • Rabbit anti-c-Jun (e.g., Cell Signaling Technology #9165)

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound and/or a JNK activator (e.g., anisomycin). Wash cells with ice-cold PBS and lyse in lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-Phospho-c-Jun at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed for total c-Jun and a loading control like β-actin.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab (p-c-Jun) Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Analysis Analysis Detection->Analysis

Caption: Western blot workflow.
Immunohistochemistry for Tyrosine Hydroxylase (TH) in Mouse Brain

This protocol is for the detection of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections to assess neuroprotection by this compound in models of Parkinson's disease.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (20% and 30% in PBS)

  • Cryostat

  • Blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibody: Rabbit anti-TH (e.g., Millipore AB152)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Perfuse mice with saline followed by 4% PFA. Post-fix the brain in 4% PFA overnight, then cryoprotect in sucrose solutions.

  • Sectioning: Cut 30-40 µm coronal sections of the substantia nigra using a cryostat.

  • Permeabilization and Blocking: Wash sections in PBS and then incubate in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with anti-TH antibody (e.g., 1:500 dilution in blocking buffer) overnight at 4°C.

  • Washing: Wash sections three times for 10 minutes each in PBS.

  • Secondary Antibody Incubation: Incubate sections with fluorescently-labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 2 hours at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Counterstaining: Incubate sections with DAPI for 10 minutes.

  • Mounting: Mount sections on slides with mounting medium.

  • Imaging: Visualize and quantify TH-positive neurons using a fluorescence microscope.

IHC_Workflow Tissue Preparation Tissue Preparation Sectioning Sectioning Tissue Preparation->Sectioning Permeabilization & Blocking Permeabilization & Blocking Sectioning->Permeabilization & Blocking Primary Ab Incubation Primary Ab Incubation Permeabilization & Blocking->Primary Ab Incubation Secondary Ab Incubation Secondary Ab Incubation Primary Ab Incubation->Secondary Ab Incubation Counterstaining Counterstaining Secondary Ab Incubation->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging & Analysis Imaging & Analysis Mounting->Imaging & Analysis

Caption: Immunohistochemistry workflow.
In Vitro Neurotoxicity Assay (MPP+ Model)

This protocol describes an in vitro model of Parkinson's disease using the neurotoxin MPP+ to assess the neuroprotective effects of this compound on a dopaminergic cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • This compound

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Neurotoxin Treatment: Add MPP+ to the wells to a final concentration that induces significant cell death (e.g., 500 µM - 1 mM). Include control wells with no treatment, this compound alone, and MPP+ alone.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the untreated control.

Neurotoxicity_Assay_Logic Seed Cells Seed Cells Pre-treat with this compound Pre-treat with this compound Seed Cells->Pre-treat with this compound Add MPP+ Add MPP+ Pre-treat with this compound->Add MPP+ Incubate Incubate Add MPP+->Incubate Measure Viability Measure Viability Incubate->Measure Viability Analyze Data Analyze Data Measure Viability->Analyze Data

Caption: Neurotoxicity assay logic.

References

SR-3306: A Technical Guide for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor, and its potential as a neuroprotective agent in the context of Parkinson's disease (PD) research. This document summarizes key preclinical findings, details experimental methodologies, and presents quantitative data to facilitate further investigation and drug development efforts.

Core Mechanism of Action: JNK Inhibition

This compound exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] JNKs are a class of enzymes that play a crucial role in neuronal survival and apoptosis. In models of Parkinson's disease, the activation of the JNK pathway is associated with the degeneration of dopaminergic neurons. This compound, as an ATP-competitive inhibitor of JNK, blocks the phosphorylation of its downstream target, c-Jun, thereby mitigating the neurodegenerative cascade.[1]

SR3306_Mechanism_of_Action cluster_stress Cellular Stress (e.g., MPTP, 6-OHDA) cluster_jnk_pathway JNK Signaling Pathway cluster_apoptosis Apoptotic Cascade stress Neurotoxins JNK JNK stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates pcJun p-c-Jun Apoptosis Neuronal Apoptosis pcJun->Apoptosis Promotes SR3306 This compound SR3306->JNK Inhibits

Figure 1: this compound Mechanism of Action.

Preclinical Efficacy: In Vitro and In Vivo Models

This compound has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease.

In Vitro Neuroprotection

In primary dopaminergic neuron cultures, this compound protected against MPP+-induced neurotoxicity.[1]

ParameterValueCell TypeToxin
Neuroprotection>90%Primary dopaminergic neuronsMPP+
In Vivo Neuroprotection in Rodent Models

This compound has shown efficacy in both the MPTP mouse model and the 6-OHDA rat model of Parkinson's disease.

Oral administration of this compound protected dopaminergic neurons in the substantia nigra pars compacta (SNpc) from MPTP-induced neurodegeneration.[1]

ParameterVehicle + MPTPThis compound (30 mg/kg) + MPTP
TH+ Cell Loss46% reduction vs. vehicle28% reduction vs. vehicle (p < 0.05)

Continuous subcutaneous infusion of this compound for 14 days resulted in a significant sparing of dopaminergic neurons and a marked improvement in motor function.[3][4]

ParameterVehicle + 6-OHDAThis compound (10 mg/kg/day) + 6-OHDA
TH+ Neuron Survival in SNpc-6-fold increase vs. vehicle (p < 0.05)
Reduction in d-amphetamine-induced rotations-87% decrease vs. vehicle
Phospho-c-jun immunoreactive neurons in SNpc-2.3-fold reduction vs. vehicle

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and brain penetration.

ParameterValueSpeciesRoute
Oral Bioavailability (%F)31%Rat2 mg/kg p.o.
Clearance14 mL/min/kgRat1 mg/kg i.v.
Steady-state Brain Concentration (Day 14)347 nMRat10 mg/kg/day s.c.

Experimental Protocols

In Vitro Neuroprotection Assay

In_Vitro_Protocol A Plate primary dopaminergic neurons B Pre-treat with this compound (varying concentrations) A->B C Induce toxicity with MPP+ B->C D Incubate for 48 hours C->D E Fix and perform immunocytochemistry for Tyrosine Hydroxylase (TH) D->E F Quantify TH-positive neurons E->F

Figure 2: In Vitro Neuroprotection Experimental Workflow.

Methodology:

  • Primary mesencephalic dopaminergic neurons are cultured.[1]

  • Cells are pre-treated with various concentrations of this compound for 15 minutes.[1]

  • MPP+ (10 μM) is added to induce neurotoxicity.[1]

  • Cultures are incubated for 48 hours.[1]

  • Cells are fixed and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons.[1]

  • The number of surviving TH-positive neurons is quantified to assess neuroprotection.[1]

MPTP Mouse Model Protocol

MPTP_Protocol A Acclimatize C57BL/6 mice B Administer this compound (e.g., 30 mg/kg, p.o.) or vehicle A->B C 30 minutes post-SR-3306, administer MPTP-HCl (e.g., 18 mg/kg, i.p.) (four injections at 2-hour intervals) B->C D Continue this compound dosing (b.i.d. on day 1, q.d. on days 2-6) C->D E Sacrifice mice 7 days after MPTP administration D->E F Perform stereological counting of TH-positive neurons in the SNpc E->F

Figure 3: MPTP Mouse Model Experimental Workflow.

Methodology:

  • Male C57BL/6 mice are used.[1]

  • This compound (e.g., 30 mg/kg) or vehicle is administered orally.[1]

  • Thirty minutes later, MPTP-HCl (e.g., 18 mg/kg) is injected intraperitoneally four times at 2-hour intervals.[1]

  • This compound is administered twice on the first day and once daily for the following five days.[1]

  • Seven days after MPTP treatment, mice are sacrificed, and brains are processed for immunohistochemistry.[1]

  • Unbiased stereological counting of TH-positive neurons in the SNpc is performed to quantify neuroprotection.[1]

6-OHDA Rat Model Protocol

six_OHDA_Protocol A Acclimatize Sprague-Dawley rats B Implant subcutaneous osmotic minipumps for continuous infusion of this compound (e.g., 10 mg/kg/day) or vehicle A->B C Perform unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle B->C D Continue infusion for 14 days C->D E Assess motor behavior (d-amphetamine-induced rotations) D->E F Sacrifice rats and perform immunohistochemistry for TH in the SNpc and striatum E->F

Figure 4: 6-OHDA Rat Model Experimental Workflow.

Methodology:

  • Male Sprague-Dawley rats are used.[3]

  • Osmotic minipumps are implanted subcutaneously for continuous delivery of this compound (e.g., 10 mg/kg/day) or vehicle.[3]

  • A unilateral lesion of the nigrostriatal pathway is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[3]

  • The infusion continues for 14 days.[3]

  • Rotational behavior is assessed following an injection of d-amphetamine.[3][4]

  • At the end of the study, brains are analyzed by immunohistochemistry to quantify the number of TH-positive neurons in the SNpc and the density of TH-positive fibers in the striatum.[3]

Conclusion

This compound is a promising preclinical candidate for the treatment of Parkinson's disease. Its ability to penetrate the brain and inhibit the JNK signaling pathway translates to significant neuroprotection of dopaminergic neurons and improvement of motor function in rodent models of the disease. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other JNK inhibitors for neurodegenerative disorders.

References

SR-3306 and its effect on c-jun phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals no compound designated as "SR-3306" with a documented effect on c-jun phosphorylation. It is possible that this designation is an internal, preclinical, or otherwise unpublished identifier.

To provide a comprehensive technical guide as requested, the correct and publicly available name of the compound is required. Without this crucial information, it is not possible to gather the necessary data on its mechanism of action, experimental protocols, and quantitative effects on the c-jun signaling pathway.

Researchers, scientists, and drug development professionals interested in the modulation of c-jun phosphorylation are encouraged to consult literature on known inhibitors of the c-Jun N-terminal kinase (JNK) pathway, as c-jun is a primary substrate of JNK. Key search terms for relevant compounds could include "JNK inhibitors," "SP600125," "BI-78D3," and others.

Once the correct compound name is identified, a detailed technical guide can be compiled, including:

  • Quantitative Data Tables: Summarizing dose-response relationships, IC50 values, and other key metrics from in vitro and in vivo studies.

  • Detailed Experimental Protocols: Outlining the specific methodologies used in assays such as Western blotting for phosphorylated c-jun, kinase activity assays, and cellular thermal shift assays.

  • Signaling Pathway Diagrams: Visualizing the mechanism of action of the compound in relation to the JNK/c-jun signaling cascade using Graphviz.

An example of a potential signaling pathway diagram that could be generated is provided below. This diagram illustrates the general JNK/c-jun pathway, which would be adapted based on the specific mechanism of the correctly identified compound.

cluster_0 cluster_1 Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-jun c-jun JNK->c-jun p-c-jun p-c-jun c-jun->p-c-jun Phosphorylation Gene Expression Gene Expression p-c-jun->Gene Expression This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->JNK Inhibition

Hypothetical JNK/c-jun signaling pathway and the potential inhibitory action of a compound.

We encourage the user to provide the correct name of the compound of interest to enable the generation of a detailed and accurate technical guide.

Methodological & Application

Application Notes and Protocols for SR-3306 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3306 is a potent and selective, brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK).[1] In vitro studies have demonstrated its efficacy in protecting neurons from cell death and inhibiting c-jun phosphorylation in a dose-dependent manner.[2] These characteristics make this compound a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and neurodegeneration. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNK, with notable selectivity for JNK2 and JNK3 isoforms over other related kinases like p38 MAP kinase.[2] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. It is activated by various cellular stresses, such as ionizing radiation, heat, oxidative stress, and inflammatory cytokines.[3][4] Upon activation, the JNK pathway can lead to the phosphorylation of several downstream targets, including the transcription factor c-Jun.[2] The phosphorylation of c-Jun can, in turn, regulate the expression of genes involved in cellular processes like proliferation, apoptosis, and inflammation.[3][5] By inhibiting JNK, this compound effectively blocks these downstream signaling events.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of this compound from published studies.

Table 1: Biochemical and Cell-Based Potency of this compound [2]

TargetAssay TypeIC50 (nM)
Human JNK3Biochemical~200
Human JNK2Biochemical~200
Human JNK1Biochemical-
p38Biochemical>20,000 (>100-fold selectivity)
c-jun phosphorylationCell-based (INS-1 cells)~200

Table 2: Neuroprotective Effects of this compound in Primary Dopaminergic Neurons [2]

TreatmentConcentration (nM)% Protection of TH+ Neurons
This compound300>90%

Table 3: Effect of this compound on Cell Viability in H9c2 Cells under Oxidative Stress [1]

TreatmentCell Viability
100 µM H2O2/FeSO4~40%
100 µM H2O2/FeSO4 + 500 nM this compound~90%
Untreated98%

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cells, particularly under conditions of cellular stress.

Materials:

  • H9c2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H2O2)

  • Ferrous sulfate (FeSO4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of approximately 80% confluency. Allow cells to attach overnight under normal cell culture conditions (37°C, 5% CO2) in DMEM supplemented with 10% FBS and penicillin/streptomycin.[1]

  • Treatment:

    • Prepare working solutions of this compound in cell culture medium. A final DMSO concentration of 0.01% is recommended as a vehicle control.[1]

    • Pre-treat cells with the desired concentrations of this compound (e.g., 500 nM) for a specified period (e.g., 1 hour) before inducing stress.[1]

    • Induce oxidative stress by adding a solution of H2O2/FeSO4 (e.g., 100 µM) to the appropriate wells.[1]

    • Include control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the stressor only.

  • Incubation: Incubate the plate for the desired duration of the experiment.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot for Phospho-c-jun

This protocol details the detection of phosphorylated c-Jun, a direct downstream target of JNK, to assess the inhibitory activity of this compound.

Materials:

  • Cells of interest (e.g., INS-1, SH-SY5Y)

  • This compound

  • Streptozotocin (STZ) or other JNK-activating stimulus

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun, anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate and treat cells with this compound at various concentrations for a predetermined time before stimulating with a JNK activator (e.g., STZ for INS-1 cells).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total c-Jun and a loading control to normalize the data.

Immunocytochemistry for Tyrosine Hydroxylase (TH) Positive Neurons

This protocol is for visualizing and quantifying the survival of dopaminergic neurons in culture following treatment with this compound and a neurotoxin.

Materials:

  • Primary dopaminergic neuron cultures

  • This compound

  • MPP+ (1-methyl-4-phenylpyridinium) or other neurotoxin

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 5% normal goat serum)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat primary dopaminergic neuron cultures with this compound at desired concentrations (e.g., up to 1000 nM) 15 minutes prior to the addition of the neurotoxin MPP+.[2] Include appropriate controls.

  • Fixation: After the treatment period, fix the cells with 4% paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells with permeabilization buffer and then block non-specific antibody binding with blocking solution.

  • Primary Antibody Incubation: Incubate the cells with the anti-TH primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of TH-positive neurons in multiple fields of view for each condition to quantify neuronal survival.

Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress Stimuli->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK cJun c-Jun JNK->cJun p_cJun p-c-Jun (Phosphorylated) cJun->p_cJun Phosphorylation Gene Expression Gene Expression (Apoptosis, Inflammation) p_cJun->Gene Expression SR3306 This compound SR3306->JNK Inhibition Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Western_Blot cluster_workflow Western Blot Workflow for p-c-Jun Detection A 1. Cell Treatment (this compound +/- Stimulus) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: Workflow for assessing this compound activity via Western Blot.

References

Application Notes and Protocols for SR-3306 Administration in Mouse Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR-3306 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a class of enzymes that play a critical role in neuronal survival and apoptosis.[1] In preclinical studies, this compound has demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] This document provides detailed application notes and experimental protocols for the administration of this compound in mouse models of neurodegeneration, based on published research.

Mechanism of Action

This compound exerts its neuroprotective effects by inhibiting the JNK signaling pathway.[1][2] The JNK pathway is a critical component of the cellular stress response and, when activated in neurons, can lead to apoptosis and cell death. In neurodegenerative conditions, various stressors can activate this pathway. By inhibiting JNK, this compound blocks the downstream phosphorylation of transcription factors like c-Jun, thereby preventing the expression of pro-apoptotic genes and preserving neuronal integrity.[2]

SR3306_Signaling_Pathway stress Neurotoxic Stress (e.g., MPTP, 6-OHDA) jnk JNK stress->jnk Activates cjun c-Jun jnk->cjun Phosphorylates survival Neuronal Survival apoptosis Apoptosis cjun->apoptosis Promotes sr3306 This compound sr3306->jnk

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in rodent models of Parkinson's disease.

Table 1: In Vitro Neuroprotection of this compound

Model SystemToxinThis compound ConcentrationNeuroprotective EffectReference
Primary Dopaminergic Neurons10 µM MPP+300 - 1000 nM>90% protection against induced cell death[1][2]
H9c2 cells100 µM H₂O₂/FeSO₄500 nMIncreased viability to ~90% from ~40%[3]

Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease

Animal ModelToxin/LesionThis compound Dose and RouteTreatment DurationKey FindingsReference
C57BL/6J MiceMPTP30 mg/kg, oral6 days- 72% protection of dopaminergic neurons in the substantia nigra pars compacta (SNpc).- Dose-dependent reduction in p-c-jun levels in the ventral midbrain.[2][2]
Sprague-Dawley Rats6-OHDA10 mg/kg/day, s.c.14 days- 6-fold increase in tyrosine hydroxylase positive (TH+) neurons in the SNpc.- 87% decrease in d-amphetamine-induced circling.- 2.3-fold reduction in p-c-jun immunoreactive neurons in the SNpc.[3][3]

Experimental Protocols

Protocol 1: Administration of this compound in the MPTP Mouse Model of Parkinson's Disease

This protocol describes the oral administration of this compound in a sub-acute MPTP mouse model to assess its neuroprotective effects.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • MPTP-HCl (Sigma-Aldrich)

  • 0.9% saline

  • 11-week-old male C57BL/6J mice (25-30 g)

  • Oral gavage needles

  • Injection needles and syringes

Procedure:

  • Acclimation: Acclimate mice for at least one week prior to the start of the experiment.

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, prepare a 3 mg/mL suspension).

  • MPTP Preparation: Dissolve MPTP-HCl in 0.9% saline to a concentration of 1.8 mg/mL (for an 18 mg/kg dose with a 10 mL/kg injection volume).

  • Dosing Regimen:

    • Day 1:

      • Administer this compound (e.g., 30 mg/kg) or vehicle orally 30 minutes prior to the first MPTP injection.

      • Inject mice intraperitoneally (i.p.) with MPTP-HCl (18 mg/kg) or saline four times at 2-hour intervals.

      • Administer a second dose of this compound or vehicle 5.5 hours after the first MPTP injection (b.i.d. dosing).

    • Days 2-6: Administer this compound or vehicle orally once daily (q.d.).

  • Tissue Collection and Analysis (Day 7):

    • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Harvest brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and striatum.

    • For biochemical analysis, harvest fresh brain tissue to measure levels of phosphorylated c-jun (p-c-jun) via ELISA or Western blot.

SR3306_MPTP_Workflow acclimation Week 1: Acclimation day1_sr1 Day 1 (-30 min): Oral this compound/Vehicle acclimation->day1_sr1 day1_mptp Day 1 (0, 2, 4, 6 hr): MPTP/Saline i.p. day1_sr1->day1_mptp day1_sr2 Day 1 (+5.5 hr): Oral this compound/Vehicle day1_mptp->day1_sr2 day2_6 Days 2-6: Daily Oral this compound/Vehicle day1_sr2->day2_6 day7 Day 7: Tissue Collection & Analysis (Immunohistochemistry, ELISA) day2_6->day7

Caption: this compound MPTP Mouse Model Workflow.

Protocol 2: Subcutaneous Administration of this compound in the 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the continuous subcutaneous delivery of this compound using osmotic minipumps in a 6-hydroxydopamine (6-OHDA) rat model.

Materials:

  • This compound

  • Vehicle for this compound compatible with osmotic minipumps (e.g., DMSO/PEG300/Tween-80/Saline)

  • 6-OHDA

  • Adult male Sprague-Dawley rats

  • Osmotic minipumps (e.g., Alzet)

  • Surgical tools for minipump implantation

  • d-amphetamine for behavioral testing

Procedure:

  • 6-OHDA Lesioning: Induce a unilateral lesion of the medial forebrain bundle by stereotaxic injection of 6-OHDA. Allow animals to recover for a specified period (e.g., 2 weeks).

  • Minipump Preparation and Implantation:

    • Prepare this compound solution in a suitable vehicle at a concentration calculated to deliver the target daily dose (e.g., 10 mg/kg/day).

    • Fill osmotic minipumps with the this compound solution or vehicle according to the manufacturer's instructions.

    • Implant the minipumps subcutaneously in the dorsal region of the rats under anesthesia.

  • Treatment Period: Allow for continuous delivery of this compound or vehicle for the duration of the study (e.g., 14 days).

  • Behavioral Assessment:

    • At the end of the treatment period, assess rotational behavior induced by d-amphetamine.

    • Count the number of full turns in a specified time period.

  • Tissue Collection and Analysis:

    • Following behavioral testing, perfuse the animals and collect brain tissue.

    • Perform immunohistochemical analysis for TH-positive neurons in the SNpc and striatum.

    • Analyze levels of p-c-jun in the SNpc.

Brain Penetrance Assessment

To confirm that this compound reaches its target in the central nervous system, its concentration in the brain and plasma should be determined.

Protocol:

  • Administer a single oral dose of this compound (e.g., 30 mg/kg) to C57BL/6 mice.

  • At various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours), collect blood and brain tissue.

  • Prepare plasma from the blood samples.

  • Homogenize the brain tissue.

  • Extract this compound from plasma and brain homogenates.

  • Quantify the concentration of this compound using LC-MS/MS.

Concluding Remarks

This compound is a promising neuroprotective agent with demonstrated efficacy in preclinical models of Parkinson's disease. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound and other JNK inhibitors in various models of neurodegeneration. Careful consideration of the animal model, drug formulation, route of administration, and outcome measures is crucial for obtaining robust and reproducible results.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3306 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme implicated in neuronal apoptosis and neurodegenerative diseases.[1][2] As a brain-penetrant compound, this compound holds significant promise for the development of neuroprotective therapies.[2][3] These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to assess its neuroprotective effects, along with recommended working concentrations and an overview of its mechanism of action.

Mechanism of Action: JNK Inhibition

This compound exerts its neuroprotective effects by inhibiting the JNK signaling pathway.[1][3] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stressors, including neurotoxins and oxidative stress.[4] Upon activation, JNK phosphorylates a range of downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[3] By inhibiting JNK, this compound effectively blocks this cascade, thereby promoting neuronal survival.[3]

JNK_Pathway cluster_nucleus Nucleus Stress Neurotoxic Stress (e.g., MPP+) MAP3K MAP3K (e.g., ASK1, MLK) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Survival Neuronal Survival p_cJun p-c-Jun cJun->p_cJun Apoptosis Apoptosis p_cJun->Apoptosis SR3306 This compound SR3306->JNK Experimental_Workflow Culture Primary Neuron Culture (5 days) Pretreat Pre-treat with this compound (15 min) Culture->Pretreat Insult Add Neurotoxin (MPP+) (10 µM) Pretreat->Insult Incubate Incubate (48 hours) Insult->Incubate FixStain Fix and Immunostain (Anti-TH, DAPI) Incubate->FixStain Analyze Image and Quantify (TH+ Neurons) FixStain->Analyze

References

Application Notes and Protocols for Western Blot Analysis of p-c-jun after SR-3306 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to quantify the phosphorylation of c-jun at Serine 73 following treatment with SR-3306, a potent c-Jun N-terminal kinase (JNK) inhibitor.

Introduction

This compound is a cell-permeable and orally available anilinopyrimidine compound that acts as a selective, ATP-competitive inhibitor of JNKs (JNK1, JNK2, and JNK3). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by various cellular stresses and inflammatory cytokines[1]. A key downstream substrate of JNK is the transcription factor c-jun. Phosphorylation of c-jun at Serine 63 and Serine 73 by JNK is a crucial event for the activation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation[2].

The analysis of c-jun phosphorylation (p-c-jun) serves as a reliable biomarker for assessing the on-target activity of JNK inhibitors like this compound[3]. Western blotting is a widely used and effective technique for the specific detection and quantification of p-c-jun levels in cell lysates and tissue homogenates. This document outlines the rationale, experimental protocols, and data interpretation for evaluating the efficacy of this compound in modulating the JNK/c-jun signaling pathway.

Signaling Pathway

The diagram below illustrates the signaling cascade leading to c-jun phosphorylation and its inhibition by this compound. Cellular stress or cytokine stimulation activates upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates c-jun, leading to the formation of the active AP-1 transcription factor. This compound exerts its effect by directly inhibiting JNK activity, thereby preventing the phosphorylation of c-jun.

G cluster_0 Cellular Stress / Cytokines Cellular Stress / Cytokines Upstream Kinases Upstream Kinases Cellular Stress / Cytokines->Upstream Kinases JNK JNK Upstream Kinases->JNK c-jun c-jun JNK->c-jun Phosphorylation p-c-jun p-c-jun JNK->p-c-jun AP-1 Activation AP-1 Activation p-c-jun->AP-1 Activation Gene Expression Gene Expression AP-1 Activation->Gene Expression This compound This compound This compound->JNK Inhibition

Caption: JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the dose-dependent effect of this compound on c-jun phosphorylation in the substantia nigra of MPTP-treated mice. The levels of p-c-jun were measured by Western blot analysis[3].

Treatment GroupThis compound Dosage (mg/kg)Mean p-c-jun Level (ng / 30 µg lysate)Standard Error of Mean (SEM)Statistical Significance (vs. MPTP)
Vehicle0~0.5N/AN/A
MPTP0~2.5N/AN/A
MPTP + this compound10~2.5N/ANot Significant
MPTP + this compound20~1.5N/Ap < 0.01
MPTP + this compound30~1.0N/Ap < 0.001

Data is approximated from graphical representations in the cited literature.[3]

Experimental Protocols

This section provides a detailed protocol for the Western blot analysis of p-c-jun (Ser73) in either cell culture or tissue samples following treatment with this compound.

Materials and Reagents
  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or components for hand-casting.

  • Running Buffer: MOPS or MES SDS Running Buffer.

  • Transfer Buffer: NuPAGE Transfer Buffer or equivalent.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% w/v non-fat dry milk or 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[4][5]. For phospho-antibodies, BSA is generally recommended.

  • Primary Antibodies:

    • Rabbit anti-phospho-c-jun (Ser73) antibody.

    • Rabbit or mouse anti-total c-jun antibody.

    • Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: 1X TBST.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot protocol.

G cluster_workflow Western Blot Workflow Sample Prep Sample Prep Protein Quant Protein Quant Sample Prep->Protein Quant SDS-PAGE SDS-PAGE Protein Quant->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Analysis Analysis Detection->Analysis

Caption: Step-by-step workflow for Western blot analysis.

Detailed Protocol

1. Sample Preparation (Cell Lysate)

  • Culture cells to the desired confluency and treat with this compound at various concentrations and for the desired duration. Include appropriate vehicle controls.

  • For adherent cells, wash twice with ice-cold PBS, then scrape cells into ice-cold lysis buffer supplemented with protease and phosphatase inhibitors[6]. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with PBS, and resuspend in lysis buffer[7].

  • Incubate the lysate on ice for 30 minutes with periodic vortexing[7].

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris[7].

  • Carefully transfer the supernatant (protein lysate) to a new, pre-chilled microcentrifuge tube.

2. Protein Quantification

  • Determine the total protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

  • Prepare aliquots for SDS-PAGE by adding 4X SDS sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes[5].

3. SDS-PAGE (Gel Electrophoresis)

  • Load 20-30 µg of total protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder in one lane[7].

  • Place the gel in the electrophoresis tank and fill with running buffer.

  • Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel[7].

4. Protein Transfer

  • Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer[5].

  • Assemble the transfer stack (e.g., "wet" or "semi-dry" transfer) ensuring no air bubbles are trapped between the layers[5].

  • Perform the transfer according to the manufacturer's instructions for the blotting apparatus (e.g., 100V for 1 hour for wet transfer).

5. Immunoblotting

  • Blocking: After transfer, place the membrane in a container with blocking buffer (5% BSA in TBST is recommended for phospho-proteins) and incubate for 1 hour at room temperature with gentle agitation[5].

  • Primary Antibody Incubation: Dilute the primary anti-p-c-jun (Ser73) antibody in blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle rocking[2][4].

  • Washing: Wash the membrane three times for 5-10 minutes each with 1X TBST at room temperature[5][7].

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:10000). Incubate the membrane for 1 hour at room temperature with gentle agitation[2].

  • Final Washes: Repeat the washing step (step 5.3) three times.

6. Detection and Analysis

  • Prepare the ECL substrate by mixing the components as per the manufacturer's protocol[7].

  • Incubate the membrane with the ECL substrate for 1-5 minutes[2][5].

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Stripping and Reprobing (Optional): To normalize p-c-jun levels, the membrane can be stripped of the primary and secondary antibodies and reprobed for total c-jun and/or a loading control like GAPDH.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-c-jun to the loading control (or total c-jun) to determine the relative phosphorylation level.

Conclusion

This document provides the necessary framework for conducting a robust Western blot analysis to assess the inhibitory effect of this compound on c-jun phosphorylation. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively evaluate the in-vitro and in-vivo efficacy of this compound as a JNK inhibitor. Adherence to best practices in Western blotting, including the use of appropriate controls and careful quantification, is essential for generating reliable and reproducible data.

References

Application Notes and Protocols for RO-3306: A Tool for G2/M Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the compound of interest. The query specifies SR-3306 for inducing G2/M cell cycle arrest. However, based on scientific literature, This compound is identified as a selective and brain-penetrant c-jun-N-terminal kinase (JNK) inhibitor, primarily investigated for its neuroprotective effects in models of Parkinson's disease.[1][2][3]

The compound widely recognized for its ability to induce reversible G2/M cell cycle arrest is RO-3306 , a potent and selective inhibitor of Cyclin-dependent kinase 1 (CDK1).[4][5][6] Given the requested topic, the following information will focus on RO-3306 .

Audience: Researchers, scientists, and drug development professionals.

Introduction: RO-3306 is a cell-permeable quinolinyl thiazolinone compound that functions as a potent and selective ATP-competitive inhibitor of CDK1. CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle.[6][7] By inhibiting CDK1, RO-3306 effectively blocks the phosphorylation of downstream substrates necessary for mitotic entry, leading to a reversible arrest of cells at the G2/M border.[4][5] This property makes RO-3306 an invaluable tool for cell synchronization and for studying the molecular events governing mitosis.[4][5] In various cancer cell lines, prolonged exposure to RO-3306 has been shown to induce apoptosis, highlighting its potential as an anti-tumor agent.[8][9]

Data Presentation

Table 1: Kinase Inhibitory Activity of RO-3306

Target Kinase Complex Ki (nM)
CDK1/Cyclin B1 20 - 35
CDK1/Cyclin A 110
CDK2/Cyclin E 340
PKCδ 318
SGK 497
ERK 1980
CDK4/Cyclin D >2000

Data compiled from multiple sources.[10]

Table 2: Cellular Effects of RO-3306 in Cancer Cell Lines

Cell Line Assay Type IC50 (µM) Effect Reference
H460a (Human Lung Carcinoma) Proliferation Assay 1.04 Antiproliferative [10]
MDA-MB-435 (Human Melanoma) Proliferation Assay 1.14 Antiproliferative [10]
HCT116, SW480, HeLa Cell Cycle Analysis Not specified Complete G2/M arrest after 20h [10][11]
Ovarian Cancer Cells Proliferation, Apoptosis Not specified Inhibited proliferation, induced apoptosis [9]

| AML Cell Lines | Apoptosis Assay | Dose-dependent | Induced apoptosis |[8] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of RO-3306 and a typical experimental workflow for its use.

G2_M_Arrest_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1 CDK1 CDK1_CyclinB CDK1/Cyclin B (Inactive) CDK1->CDK1_CyclinB CyclinB Cyclin B CyclinB->CDK1_CyclinB Active_Complex CDK1/Cyclin B (Active) CDK1_CyclinB->Active_Complex Dephosphorylation Mitosis Mitotic Entry Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB RO3306 RO-3306 RO3306->Active_Complex Inhibition Active_Complex->Mitosis Phosphorylates mitotic substrates

Caption: Mechanism of RO-3306 induced G2/M arrest.

Experimental_Workflow cluster_analysis Analysis Options start Seed Cells culture Culture cells to desired confluency (e.g., 24h) start->culture treatment Treat with RO-3306 (e.g., 3-10 µM for 16-24h) culture->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis flow Flow Cytometry (Cell Cycle Profile) analysis->flow western Western Blot (CDK1 substrates, apoptosis markers) analysis->western microscopy Microscopy (Cell Morphology) analysis->microscopy

Caption: Experimental workflow for G2/M arrest using RO-3306.

Experimental Protocols

1. Cell Culture and RO-3306 Treatment for G2/M Arrest

  • Objective: To synchronize cultured mammalian cells at the G2/M border.

  • Materials:

    • Mammalian cell line of interest (e.g., HeLa, HCT116)

    • Complete cell culture medium

    • RO-3306 (stock solution in DMSO, e.g., 10 mM)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

  • Protocol:

    • Seed cells in appropriate culture vessels and allow them to attach and enter logarithmic growth phase (typically 24 hours).

    • Prepare the desired concentration of RO-3306 in pre-warmed complete medium. A final concentration of 3-10 µM is commonly used.[6][10]

    • Aspirate the old medium from the cells and add the RO-3306 containing medium.

    • Incubate the cells for 16-24 hours. A 20-hour incubation has been shown to result in a complete G2/M block in several cell lines.[10][11]

    • After incubation, cells are arrested in the G2 phase and can be harvested for downstream analysis or released from the block.

  • Releasing the Block (Optional): To release cells from the G2/M arrest, aspirate the RO-3306 containing medium, wash the cells twice with warm PBS, and add fresh pre-warmed complete medium. Cells will synchronously enter mitosis, typically within 30-60 minutes.[11]

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To quantify the percentage of cells in different phases of the cell cycle following RO-3306 treatment.

  • Materials:

    • RO-3306 treated and control cells

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Protocol:

    • Harvest the cells by trypsinization, collecting both adherent and floating cells.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 1 hour (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer. RO-3306 treated cells should show a significant accumulation in the G2/M peak (4N DNA content).[12]

3. Western Blotting for CDK1 Activity

  • Objective: To confirm the inhibition of CDK1 activity by assessing the phosphorylation status of its downstream substrates.

  • Materials:

    • RO-3306 treated and control cell lysates

    • Protein lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and blotting apparatus

    • Primary antibodies (e.g., anti-phospho-MPM-2, which recognizes mitotic protein phosphorylation by CDK1)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Lyse cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody (e.g., anti-MPM-2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. A decrease in the MPM-2 signal in RO-3306 treated cells indicates inhibition of CDK1 activity.[12]

References

Application Notes and Protocols: Investigating SR-3306 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3306 is a potent and selective, brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK).[1] While initial research has focused on its neuroprotective properties, the critical role of the JNK signaling pathway in cancer cell proliferation, survival, and drug resistance presents a compelling rationale for exploring this compound in oncology.[2][3][4][5] Dysregulation of the JNK pathway has been implicated in the progression of various cancers and in the development of resistance to targeted therapies.[6] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in combination with other kinase inhibitors, drawing upon existing research with other JNK inhibitors to propose synergistic strategies.

Disclaimer: The following protocols and applications are proposed based on the known mechanism of this compound as a JNK inhibitor and published studies on other molecules targeting the JNK pathway. These are intended to serve as a guide for preclinical research and have not been experimentally validated for this compound in combination therapies for cancer.

Rationale for Combination Therapy

The JNK signaling pathway is a key mediator of cellular stress responses and can contribute to both apoptosis and cell survival, depending on the cellular context.[2][] In many cancers, chronic JNK activation promotes tumor growth and metastasis.[2][4] Furthermore, JNK signaling can be activated as a resistance mechanism to other targeted therapies.[3] Therefore, combining a JNK inhibitor like this compound with other kinase inhibitors could offer a synergistic anti-cancer effect by:

  • Overcoming Resistance: Inhibiting a key survival pathway that may be activated in response to another targeted agent.

  • Enhancing Efficacy: Simultaneously blocking multiple oncogenic signaling pathways.

  • Sensitizing Cancer Cells to Other Treatments: Priming cancer cells for apoptosis induced by another kinase inhibitor.

Potential Combination Strategies with this compound

Based on preclinical evidence with other JNK inhibitors, promising combination strategies for this compound could involve inhibitors of the following pathways:

  • EGFR/HER2 Pathway: In cancers driven by EGFR or HER2, such as certain breast and lung cancers, JNK inhibition may sensitize cells to EGFR/HER2 inhibitors like lapatinib.[2][8]

  • Multi-Kinase Inhibition (e.g., Sorafenib): In hepatocellular carcinoma (HCC), where JNK1 activation is linked to a poor response to sorafenib, co-treatment with a JNK inhibitor could enhance therapeutic efficacy.[3]

  • Immune Checkpoint Blockade: JNK inhibition has been shown to enhance the efficacy of anti-PD-1 therapy in bladder cancer by modulating the tumor microenvironment.[9]

Conversely, it is important to note that in certain contexts, such as estrogen receptor-positive (ER+) breast cancer, suppression of the JNK pathway has been associated with resistance to CDK4/6 inhibitors and endocrine therapy.[10][11] This highlights the necessity of careful preclinical evaluation in specific cancer types.

Data Presentation: Efficacy of JNK Inhibitors in Combination Therapies

The following table summarizes preclinical data from studies using other JNK inhibitors in combination with kinase inhibitors. This data can serve as a benchmark for designing experiments with this compound.

JNK InhibitorCombination PartnerCancer TypeEffectReference
JNK-IN-8Lapatinib (EGFR/HER2 inhibitor)Triple-Negative Breast Cancer (TNBC)Sensitized TNBC cells to lapatinib and increased survival in mouse xenograft models.[2][8]
SP600125Sorafenib (Multi-kinase inhibitor)Hepatocellular Carcinoma (HCC)Increased apoptosis in human HCC cell cultures when combined with TNF-related apoptosis-inducing ligand (a downstream effect of sorafenib). JNK1 activation is correlated with poor sorafenib response.[3]
SP600125Anti-PD-1Bladder CancerEnhanced tumor-inhibitory effect compared to either monotherapy in a murine model.[9]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to evaluate the combination of this compound with other kinase inhibitors.

Protocol 1: Cell Viability and Synergy Assessment

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and a partner kinase inhibitor, and to assess for synergistic, additive, or antagonistic effects.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC, HepG2 for HCC)

  • This compound (MedchemExpress)[1]

  • Partner kinase inhibitor (e.g., Lapatinib, Sorafenib)

  • Complete cell culture medium

  • 96-well plates

  • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (spectrophotometer or luminometer)

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a series of dilutions for this compound and the partner kinase inhibitor.

  • Single Agent Treatment: To determine the IC50 of each drug, treat cells with increasing concentrations of this compound or the partner inhibitor alone.

  • Combination Treatment: Treat cells with a matrix of concentrations of this compound and the partner inhibitor. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Perform the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone using a non-linear regression curve fit.

    • Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the observed synergistic effects by examining key signaling proteins.

Materials:

  • Cancer cell lines

  • This compound and partner kinase inhibitor

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, phospho-EGFR, total EGFR, PARP, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the partner inhibitor, or the combination at their synergistic concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo efficacy of the combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cell line for xenograft

  • This compound and partner kinase inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Partner kinase inhibitor alone

    • This compound + partner kinase inhibitor

  • Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor body weight and general health of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the differences between groups.

Mandatory Visualizations

Signaling Pathway Diagram

JNK_Combination_Therapy cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth_Factors Growth Factors (e.g., EGF) EGFR EGFR Growth_Factors->EGFR Stress_Stimuli Cellular Stress MKK4_7 MKK4/7 Stress_Stimuli->MKK4_7 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation_Survival_Genes Proliferation & Survival Genes RAS_RAF_MEK_ERK->Proliferation_Survival_Genes JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun c_Jun->Proliferation_Survival_Genes EGFR_Inhibitor EGFR Inhibitor (e.g., Lapatinib) EGFR_Inhibitor->EGFR SR_3306 This compound SR_3306->JNK

Caption: Proposed combination of this compound and an EGFR inhibitor to block parallel survival pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select Cancer Cell Lines IC50_Determination Determine IC50 for This compound & Partner Drug Cell_Culture->IC50_Determination Synergy_Assay Combination Index (CI) Calculation IC50_Determination->Synergy_Assay Mechanism_Study Western Blot for Signaling Pathways Synergy_Assay->Mechanism_Study Xenograft_Model Establish Tumor Xenograft Model Mechanism_Study->Xenograft_Model Promising Results Treatment_Groups Randomize into Treatment Groups Xenograft_Model->Treatment_Groups Efficacy_Evaluation Monitor Tumor Growth & Body Weight Treatment_Groups->Efficacy_Evaluation Ex_Vivo_Analysis Tumor Analysis (WB, IHC) Efficacy_Evaluation->Ex_Vivo_Analysis

Caption: A stepwise workflow for preclinical evaluation of this compound in combination therapy.

Conclusion

The JNK inhibitor this compound holds potential for use in combination with other kinase inhibitors to overcome drug resistance and enhance anti-cancer efficacy. The provided application notes and protocols offer a comprehensive framework for researchers to systematically investigate these novel therapeutic strategies. Rigorous preclinical evaluation, as outlined, is crucial to identify the most promising combinations and cancer types for future clinical development.

References

Troubleshooting & Optimization

Troubleshooting SR-3306 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of SR-3306, a potent and selective JNK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO.[1][2] For optimal results, use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of many organic compounds.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media. What should I do?

A2: This phenomenon, often called "solvent shock," can occur when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous buffer where it is less soluble. To mitigate this, try the following:

  • Lower the final concentration: The desired concentration in your aqueous medium may exceed the solubility limit of this compound.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution gradually while vortexing.

  • Use a surfactant: For particularly challenging applications, the inclusion of a biocompatible surfactant in the aqueous medium can help maintain solubility.

Q3: How should I store my this compound solutions to ensure stability?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[2]

  • DMSO Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[2]

Q4: Is this compound stable in cell culture media?

A4: While specific stability data for this compound in various cell culture media is not extensively published, it is best practice to prepare fresh dilutions of the compound in your media for each experiment. The components of cell culture media, such as proteins and salts, can interact with small molecules and affect their stability over time.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in DMSO. - Compound Purity: Impurities can affect solubility.- DMSO Quality: Presence of water in DMSO.- Concentration: Attempting to prepare a solution above the solubility limit.- Ensure you are using a high-purity grade of this compound.- Use fresh, anhydrous DMSO.[2]- Try gentle warming (e.g., 37°C) and vortexing or sonication to aid dissolution.[2]
Precipitation observed in DMSO stock solution after storage. - Freeze-thaw cycles: Repeated temperature changes can cause precipitation.- Gently warm the solution and vortex or sonicate to redissolve the compound.- Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Inconsistent experimental results. - Compound degradation: Improper storage or handling.- Inaccurate concentration: Precipitation in the stock or final solution.- Follow recommended storage conditions strictly.- Before use, visually inspect solutions for any precipitate. If present, try to redissolve it.

Quantitative Data

This compound Solubility

SolventConcentrationNotes
DMSO10 mg/mL-
DMSO125 mg/mLUltrasonic assistance may be needed.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline4 mg/mLRecommended for in vivo studies.

This compound Storage Stability

FormStorage TemperatureDuration
Powder-20°C3 years[2]
In Solvent-80°C2 years[2]
In Solvent-20°C1 year[2]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass: The molecular weight of this compound is 490.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.9056 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder.

  • Facilitate dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or use a sonicator for a few minutes until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C or -20°C.

Protocol for Preparing this compound for In Vivo Administration

This protocol is for a formulation with a final concentration of 4 mg/mL.

  • Prepare a concentrated DMSO stock: Prepare a stock solution of this compound in DMSO at a concentration higher than the final desired concentration (e.g., 40 mg/mL).

  • Add co-solvents sequentially: In a sterile tube, add the following in order, mixing thoroughly after each addition:

    • 10% of the final volume of your concentrated DMSO stock.

    • 40% of the final volume of PEG300.

    • 5% of the final volume of Tween-80.

    • 45% of the final volume of saline.

  • Ensure complete dissolution: The final solution should be clear. If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. It is recommended to use this solution fresh on the day of preparation.

Signaling Pathway and Experimental Workflow

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that is activated by various cellular stresses and inflammatory cytokines. This compound is a selective inhibitor of the JNK isoforms (JNK1, JNK2, and JNK3).

JNK_Signaling_Pathway stress Stress Stimuli (UV, ROS, etc.) mapkkk MAPKKK (ASK1, MEKK1, etc.) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->mapkkk mkk47 MKK4 / MKK7 mapkkk->mkk47 jnk JNK (JNK1/2/3) mkk47->jnk cjun c-Jun jnk->cjun ap1 AP-1 Transcription Factor cjun->ap1 cellular_response Cellular Responses (Apoptosis, Inflammation, etc.) ap1->cellular_response sr3306 This compound sr3306->jnk

Caption: A simplified diagram of the JNK signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Solubility Issues

Troubleshooting_Workflow start Start: Solubility Issue with this compound check_stock 1. Check Stock Solution (in DMSO) start->check_stock is_stock_clear Is the stock solution clear? check_stock->is_stock_clear re_dissolve Gently warm and/or sonicate to redissolve is_stock_clear->re_dissolve No optimize_dilution 2. Optimize Dilution Method is_stock_clear->optimize_dilution Yes re_dissolve->check_stock is_precipitation_resolved Is precipitation resolved? optimize_dilution->is_precipitation_resolved use_co_solvent 3. Consider Co-solvents or Surfactants (e.g., for in vivo formulation) is_precipitation_resolved->use_co_solvent No end_success Success: Solution is clear is_precipitation_resolved->end_success Yes use_co_solvent->is_precipitation_resolved end_fail Re-evaluate experimental concentration and buffer composition use_co_solvent->end_fail

Caption: A logical workflow for troubleshooting common solubility issues encountered with this compound.

References

Technical Support Center: Optimizing SR-3306 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing SR-3306 dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), particularly JNK2 and JNK3, with an IC50 value of approximately 200 nM.[1] It has demonstrated neuroprotective effects in models of Parkinson's disease by inhibiting the JNK signaling pathway, which is involved in neuronal apoptosis.[2][3] The inhibition of JNK by this compound leads to a dose-dependent reduction in the phosphorylation of c-Jun, a key downstream target of JNK.[1]

Q2: What are the recommended starting dosages for this compound in in vivo studies?

The appropriate starting dosage for this compound can vary depending on the animal model, disease context, and route of administration. Based on published studies, the following dosages have been used effectively:

  • Mice (Oral Administration): In a Parkinson's disease model, oral doses of 10, 20, and 30 mg/kg have been investigated. A dose of 30 mg/kg was shown to significantly reduce the number of p-c-jun positive cells in the substantia nigra.[1] In another study, daily intraperitoneal injections of 30 mg/kg for 7 days were used to prevent high-fat diet-induced weight gain.[4]

  • Rats (Subcutaneous Administration): In a 6-hydroxydopamine (6-OHDA) model of Parkinson's disease, a continuous subcutaneous infusion of 10 mg/kg/day for 14 days via minipumps was shown to be neuroprotective.[2][4]

It is recommended to start with a dose within the reported effective range and perform a dose-response study to determine the optimal dosage for your specific experimental model.

Q3: How should this compound be formulated for in vivo administration?

This compound has been successfully administered in vivo as the hydrochloride (HCl) salt dissolved in 0.9% saline for oral gavage.[1] For subcutaneous infusion, it has been delivered using osmotic minipumps.[2][4] Due to the potential for poor aqueous solubility, which is common for many kinase inhibitors, careful formulation is crucial.

For oral gavage, if solubility issues arise, consider the following:

  • Co-solvents: Utilizing co-solvents such as PEG300, PEG400, or DMSO (kept at a low percentage, typically <2% of the final volume) can aid in dissolution.[4]

  • Suspending agents: If a solution cannot be achieved, creating a homogenous suspension using agents like Tween 80 may be an alternative.[4] It is critical to ensure the suspension is uniform before each administration.

Q4: What are the potential adverse effects or toxicities associated with this compound?

Published studies have reported that this compound is generally well-tolerated. For instance, a once-daily oral dose of 30 mg/kg in mice showed no adverse effects. However, as with any kinase inhibitor, off-target effects and dose-dependent toxicities are possible. In a conditioned taste aversion test in mice, doses of 30 mg/kg and 60 mg/kg were administered intraperitoneally.[4] It is always advisable to conduct a tolerability study in your specific animal model.

Q5: How can I assess the in vivo efficacy of this compound?

The methods for assessing efficacy will depend on your disease model. Here are some examples from preclinical studies:

  • Target Engagement: Measure the levels of phosphorylated c-Jun (p-c-jun) in the target tissue (e.g., brain) via immunohistochemistry or ELISA to confirm that this compound is inhibiting its target.[1][2][4]

  • Histopathology: In neurodegenerative models, stereological counting of specific neuronal populations (e.g., tyrosine hydroxylase-positive neurons in Parkinson's models) can be used to quantify neuroprotection.[1][2]

  • Behavioral Tests: In models of neurological diseases, behavioral assessments (e.g., amphetamine-induced circling in the 6-OHDA rat model) can provide functional readouts of efficacy.[2][4]

  • Biomarker Analysis: Measure relevant biomarkers in tissue or plasma that are modulated by the JNK pathway or are indicative of disease progression.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Poor Solubility of this compound during Formulation This compound, like many kinase inhibitors, may have limited aqueous solubility.1. Use the HCl Salt: Ensure you are using the hydrochloride salt of this compound, which is more water-soluble. 2. Sonication: Gentle sonication can aid in dissolving the compound. 3. pH Adjustment: Modifying the pH of the vehicle may improve solubility. 4. Use of Co-solvents: Prepare a stock solution in a solvent like DMSO and then dilute it into a vehicle containing co-solvents such as PEG300 or PEG400. Ensure the final DMSO concentration is low to avoid toxicity. 5. Prepare a Suspension: If a solution is not feasible, create a fine, homogenous suspension using a surfactant like Tween 80. Ensure the suspension is well-mixed before each administration.
Lack of Efficacy at Previously Reported Doses 1. Suboptimal Formulation: Poor solubility or stability of the formulation can lead to reduced bioavailability. 2. Inadequate Dose: The effective dose may vary between different animal strains, sexes, or disease models. 3. Insufficient Target Engagement: The administered dose may not be sufficient to achieve the required level of JNK inhibition in the target tissue. 4. Timing of Administration: The therapeutic window for JNK inhibition may be narrow in your model.1. Verify Formulation: Confirm the solubility and stability of your this compound formulation. 2. Conduct a Dose-Response Study: Test a range of doses to determine the optimal concentration for your model. 3. Assess Pharmacokinetics/Pharmacodynamics (PK/PD): Measure this compound levels in plasma and the target tissue at various time points after administration. Correlate these with the inhibition of p-c-jun. 4. Optimize Dosing Schedule: Evaluate different dosing frequencies and durations.
Unexpected In Vivo Toxicity or Adverse Effects (e.g., weight loss, lethargy) 1. Dose is Too High: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Off-Target Effects: Although this compound is selective, at higher concentrations, it may inhibit other kinases, leading to toxicity. 3. Vehicle Toxicity: The vehicle used for formulation (e.g., high concentration of DMSO) may be causing adverse effects. 4. Stress from Administration Procedure: Improper oral gavage technique can cause stress and injury.1. Reduce the Dose: If toxicity is observed, reduce the dose and re-evaluate efficacy. 2. Conduct a Tolerability Study: Determine the MTD in your specific animal model. 3. Evaluate the Vehicle: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. 4. Refine Administration Technique: Ensure proper training and technique for procedures like oral gavage to minimize animal stress.
High Variability in Experimental Results 1. Inconsistent Formulation: Inhomogeneous suspensions or unstable solutions can lead to variable dosing. 2. Variability in Animal Model: Differences in age, weight, or disease severity among animals. 3. Inconsistent Administration: Variations in the volume or timing of administration.1. Ensure Homogenous Formulation: Thoroughly mix suspensions before each dose. Prepare fresh solutions if stability is a concern. 2. Standardize Animal Cohorts: Use animals of similar age and weight, and randomize them into treatment groups. 3. Maintain Consistent Procedures: Adhere to a strict protocol for dosing and all subsequent experimental procedures.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: In Vivo Dosages and Administration Routes

Animal ModelRoute of AdministrationDosageStudy DurationReference
C57BL/6 MiceOral gavage10, 20, 30 mg/kg6 days[1]
C57BL/6 MiceIntraperitoneal injection30, 60 mg/kgSingle dose[4]
Lean MiceIntraperitoneal injectionNot specified7 days[4]
Sprague-Dawley RatsSubcutaneous (minipumps)10 mg/kg/day14 days[2][4]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesDose and RouteKey FindingsReference
Mice30 mg/kg (oral)Brain concentration remained above the cell-based IC50 for up to 8 hours.[1]
Rats1 mg/kg (IV) & 2 mg/kg (oral)Oral bioavailability (%F) = 31%[1]
Rats10 mg/kg/day (subcutaneous)Steady-state brain levels at day 14 were approximately 347 nM.[2][4]

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease (adapted from[1])

  • Animal Model: 11-week-old male C57BL/6J mice.

  • Induction of Parkinson's Disease Model: Administer MPTP-HCl (18 mg/kg) dissolved in 0.9% saline via intraperitoneal (i.p.) injection four times at 2-hour intervals on a single day.

  • This compound Formulation: Prepare this compound as the HCl-salt in 0.9% saline.

  • Dosing Regimen:

    • Administer this compound orally 30 minutes prior to the first MPTP injection.

    • On day 1, administer this compound twice (b.i.d.): 30 minutes before the first MPTP dose and 5.5 hours after the first MPTP dose.

    • On days 2-6, administer this compound once daily (q.d.).

  • Efficacy Assessment (Day 7):

    • Tissue Collection: Euthanize mice and collect brain tissue.

    • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on midbrain sections to visualize dopaminergic neurons.

    • Stereological Counting: Conduct unbiased stereological counts of TH-positive cells in the substantia nigra pars compacta (SNpc) to quantify neuronal loss.

    • p-c-jun Analysis: Perform immunohistochemistry or ELISA for phosphorylated c-Jun in the SNpc to assess target engagement.

Mandatory Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Cytokines Cytokines (e.g., TNF-α) MAP3K ASK1, MEKK1, etc. Cytokines->MAP3K Stress Cellular Stress (e.g., UV, Oxidative) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates ATF2 ATF2 JNK->ATF2 phosphorylates p53 p53 JNK->p53 phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation ATF2->Apoptosis p53->Apoptosis SR3306 This compound SR3306->JNK inhibits Experimental_Workflow start Start: In Vivo Study with this compound formulation 1. This compound Formulation (e.g., in saline or with co-solvents) start->formulation tolerability 2. Dose Escalation / Tolerability Study (Optional but Recommended) formulation->tolerability dosing 3. Administration to Animal Model (e.g., Oral Gavage, SC Infusion) tolerability->dosing monitoring 4. In-Life Monitoring (Body weight, clinical signs) dosing->monitoring efficacy 5. Efficacy Assessment (Behavior, Biomarkers, Histology) monitoring->efficacy pkpd 6. PK/PD Analysis (Drug levels, Target Engagement) monitoring->pkpd troubleshooting Troubleshooting monitoring->troubleshooting data_analysis 7. Data Analysis and Interpretation efficacy->data_analysis efficacy->troubleshooting Lack of Efficacy pkpd->data_analysis end End: Optimized Dosage Identified data_analysis->end troubleshooting->formulation Adjust troubleshooting->dosing Adjust

References

How to minimize SR-3306 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-3306, a selective c-Jun N-terminal kinase (JNK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of c-Jun N-terminal kinases (JNKs).[1] Its primary mechanism of action is the competitive inhibition of ATP binding to JNKs, thereby preventing the phosphorylation of its downstream targets, such as c-Jun.[2]

Q2: How selective is this compound for JNK isoforms?

A2: this compound exhibits modest potency and is an ATP-competitive inhibitor of JNK2 and JNK3, with an IC50 value of approximately 200 nM for both. It shows greater than 100-fold selectivity for JNKs over p38, a closely related MAP kinase.[2] In a broad kinase panel screen against 347 kinases, this compound was found to be highly selective.[2]

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective, as with any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations. The detailed kinase profiling data from a comprehensive panel screen is essential for identifying specific off-target kinases. While the primary publication indicates high selectivity, researchers should always consider the possibility of off-target effects contributing to the observed phenotype.

Q4: What is the recommended concentration of this compound to use in cell-based assays?

A4: The optimal concentration of this compound will depend on the specific cell type and experimental conditions. A good starting point is to perform a dose-response curve to determine the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of c-Jun phosphorylation). Based on published data, concentrations in the range of 300 nM to 1000 nM have been shown to be effective in providing neuroprotection in primary dopaminergic neurons.[2] The cell-based IC50 for inhibition of c-Jun phosphorylation is also reported to be near 200 nM.[2]

Troubleshooting Guide

Problem 1: I am observing unexpected or inconsistent results in my cell-based assay.

  • Possible Cause: Off-target effects of this compound at the concentration used.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response experiment to identify the lowest effective concentration that inhibits JNK signaling (e.g., p-c-Jun levels) without causing confounding effects.

    • Use a Structurally Unrelated JNK Inhibitor: To confirm that the observed phenotype is due to JNK inhibition, use a different, structurally distinct JNK inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be an on-target effect.

    • Perform a Rescue Experiment: If possible, transfect cells with a JNK construct that is resistant to this compound. If the phenotype is reversed in the presence of the inhibitor, this provides strong evidence for on-target activity.

    • Analyze Expression of JNK Isoforms: Ensure that the cell line you are using expresses the JNK isoforms (JNK1, JNK2, JNK3) that you intend to target.

Problem 2: I am seeing significant cell toxicity or a decrease in cell viability.

  • Possible Cause: The observed toxicity may be an off-target effect of this compound, especially at higher concentrations or with prolonged exposure.

  • Troubleshooting Steps:

    • Lower the Concentration: As a first step, reduce the concentration of this compound to the lowest level that still provides effective JNK inhibition.

    • Reduce Incubation Time: Shorten the duration of exposure to this compound to see if toxicity is time-dependent.

    • Perform Cell Viability Assays: Use standard cell viability assays (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic effects of a range of this compound concentrations on your specific cell line.

    • Include Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to ensure that the solvent is not contributing to the observed toxicity.

Data Presentation

Table 1: Biochemical and Cell-Based Potency of this compound

TargetIC50 (nM)Assay Type
JNK167Biochemical
JNK2283Biochemical
JNK3159Biochemical
p38>20,000Biochemical
p-c-Jun Inhibition~200Cell-Based (INS-1 cells)

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Western Blot Analysis of c-Jun Phosphorylation in Cultured Cells

This protocol provides a general workflow to assess the on-target activity of this compound by measuring the inhibition of c-Jun phosphorylation at Ser63/73.

1. Cell Culture and Treatment: a. Plate cells at a suitable density in a multi-well plate and allow them to adhere and reach 70-80% confluency. b. If studying stimulus-induced JNK activation, serum-starve the cells for 4-6 hours prior to treatment. c. Pre-treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 500, 1000 nM) or vehicle control (DMSO) for 1-2 hours. d. Induce JNK pathway activation with a suitable stimulus (e.g., anisomycin, UV-C irradiation, or a specific growth factor) for the appropriate duration.

2. Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate protein lysates (20-30 µg) by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun and a loading control protein (e.g., β-actin or GAPDH).

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MKK4_7 MKK4/7 Stress->MKK4_7 activates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates p_cJun p-c-Jun Gene_Expression Target Gene Expression (Apoptosis, Proliferation) p_cJun->Gene_Expression regulates SR3306 This compound SR3306->JNK inhibits

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound & Stimulus Cell_Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Western_Blot Western Blot (p-c-Jun, c-Jun) Quantification->Western_Blot Densitometry Densitometry Western_Blot->Densitometry Normalization Normalization to Total c-Jun & Loading Control Densitometry->Normalization Results Results Interpretation Normalization->Results

Caption: Experimental workflow for assessing this compound on-target activity.

Troubleshooting_Logic Start Unexpected Results or Toxicity Concentration Is the this compound concentration optimized? Start->Concentration On_Target Is the effect on-target? Concentration->On_Target Yes Titrate Perform Dose-Response (Lower Concentration) Concentration->Titrate No Secondary_Inhibitor Use Structurally Different JNK Inhibitor On_Target->Secondary_Inhibitor Unsure Re_evaluate Re-evaluate Hypothesis or Experimental Setup On_Target->Re_evaluate No Proceed Proceed with Optimized Conditions On_Target->Proceed Yes Titrate->On_Target Rescue_Experiment Perform Rescue Experiment Secondary_Inhibitor->Rescue_Experiment Rescue_Experiment->On_Target

Caption: Troubleshooting logic for this compound experiments.

References

SR-3306 not inhibiting JNK phosphorylation what to do

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-3306. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound does not appear to inhibit JNK phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable, orally available, and brain-penetrant small molecule that acts as a potent and selective inhibitor of c-Jun N-terminal kinases (JNK).[1][2][3] It functions as an ATP-competitive inhibitor of JNK1, JNK2, and JNK3, thereby preventing the phosphorylation of its downstream substrates, such as c-Jun.[1][3]

Q2: What are the reported IC50 values for this compound?

The inhibitory potency of this compound has been characterized in biochemical and cell-based assays.

TargetIC50 (Biochemical Assay)
JNK167 nM
JNK2283 nM
JNK3159 nM
p38>20 µM

Data compiled from publicly available information.[3]

The cell-based IC50 for the inhibition of c-Jun phosphorylation in INS-1 cells stimulated with streptozotocin is approximately 216 nM.[1][3]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at a concentration of 10 mg/mL.[3] For long-term storage, it is recommended to store the solid compound at 2-8°C.[3] Once reconstituted in DMSO, it is advisable to aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Not Inhibiting JNK Phosphorylation

If you are not observing the expected inhibition of JNK phosphorylation in your experiments with this compound, please consult the following troubleshooting guide.

Diagram: Troubleshooting Logic Flow

troubleshooting_flow start START: This compound Fails to Inhibit p-JNK cat1 Category 1: Compound Integrity & Handling start->cat1 cat2 Category 2: Experimental Design start->cat2 cat3 Category 3: Assay & Detection start->cat3 q1 Is the this compound stock a) properly dissolved? b) not degraded? cat1->q1 q2 Is the final concentration of this compound appropriate for your cell type and stimulus? cat2->q2 q3 Is the pre-incubation time with this compound sufficient? cat2->q3 q4 Is the JNK pathway robustly activated in your positive control? cat2->q4 q5 Are your Western Blot results for p-JNK reliable? cat3->q5 sol1 Action: - Ensure complete dissolution in DMSO. - Use a fresh aliquot or new vial. - Verify storage conditions. q1->sol1 If No sol2 Action: - Perform a dose-response curve (e.g., 100 nM to 10 µM). - Titrate inhibitor concentration. q2->sol2 If No/Unsure sol3 Action: - Increase pre-incubation time (e.g., 1-4 hours) before JNK activation. q3->sol3 If No/Unsure sol4 Action: - Optimize stimulus (e.g., Anisomycin, UV-C) concentration and duration. - Check positive control. q4->sol4 If No sol5 Action: - Troubleshoot Western Blot. (See WB Troubleshooting section) - Check antibody performance. q5->sol5 If No

Caption: Troubleshooting workflow for this compound experiments.

Issue 1: Lack of Inhibition - Potential Problems with the Compound
Possible Cause Troubleshooting Step Expected Outcome
Improper Solubilization Ensure this compound is fully dissolved in high-quality, anhydrous DMSO before further dilution into aqueous buffers or media. Visually inspect the stock solution for any precipitate.A clear stock solution ensures the compound is available to interact with its target.
Compound Degradation Use a fresh aliquot of this compound from a stock that has been stored correctly and has undergone minimal freeze-thaw cycles. If in doubt, use a new vial of the compound.This eliminates the possibility of using a degraded, inactive compound.
Precipitation in Media When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent the compound from precipitating. Prepare fresh dilutions for each experiment.The inhibitor remains soluble and active in the experimental medium.
Issue 2: Lack of Inhibition - Suboptimal Experimental Design
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Inhibitor Concentration Perform a dose-response experiment with a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) to determine the optimal inhibitory concentration for your specific cell line and stimulus.Identification of an effective concentration range for JNK inhibition in your system.
Insufficient Pre-incubation Time As this compound is a cell-permeable inhibitor, ensure you are pre-incubating the cells with the compound for a sufficient duration (e.g., 1-2 hours) before applying the JNK-activating stimulus.Adequate time for the inhibitor to enter the cells and bind to JNK before the pathway is activated.
Weak JNK Activation Ensure that your positive control (stimulus-only) shows a robust increase in JNK phosphorylation. If the activation is weak, the inhibitory effect of this compound may not be apparent. Optimize the concentration and duration of your JNK activator (e.g., anisomycin, UV-C radiation, TNF-α).A strong and clear signal for JNK phosphorylation in the positive control provides a suitable window to observe inhibition.
Cell Line-Specific Effects The efficacy of a kinase inhibitor can vary between different cell lines due to factors like differential expression of JNK isoforms or the presence of efflux pumps. If possible, test this compound in a different cell line known to have a responsive JNK pathway.Confirmation of whether the issue is specific to your cell model or a more general problem.
Issue 3: Lack of Inhibition - Problems with Assay and Detection (Western Blot)
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Protein Extraction Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of JNK during sample preparation.Accurate detection of phosphorylated JNK levels without artefactual dephosphorylation.
Poor Antibody Performance Use validated antibodies for both phosphorylated JNK (p-JNK) and total JNK. Titrate the primary antibody to find the optimal concentration. Include a positive control lysate to confirm the antibody is working.Strong, specific bands at the correct molecular weight for p-JNK and total JNK.
Suboptimal Western Blot Protocol Review your western blot protocol for potential issues in transfer, blocking, antibody incubation times, and washing steps. For phosphorylated proteins, blocking with BSA is often recommended over milk, as milk contains phosphoproteins that can increase background.A clean blot with a good signal-to-noise ratio, allowing for accurate quantification of band intensities.

Experimental Protocols

Protocol: Western Blot Analysis of JNK Phosphorylation Inhibition by this compound

This protocol outlines the steps to assess the inhibitory effect of this compound on JNK phosphorylation in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • JNK activator (e.g., Anisomycin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185) and Rabbit anti-total JNK

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an untreated control group.

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-JNK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total JNK.

    • Quantify the band intensities using image analysis software.

Diagram: JNK Signaling Pathway and Inhibition by this compound

JNK_pathway stimulus Stress Stimuli (UV, Cytokines, etc.) mkkk MAPKKK (e.g., MEKK1, ASK1) stimulus->mkkk mkk MAPKK (MKK4/7) mkkk->mkk phosphorylates jnk JNK mkk->jnk phosphorylates p_jnk p-JNK (Active) jnk->p_jnk cjun c-Jun p_jnk->cjun phosphorylates p_cjun p-c-Jun cjun->p_cjun transcription Gene Transcription (Apoptosis, Inflammation) p_cjun->transcription sr3306 This compound sr3306->jnk inhibits ATP binding

Caption: this compound inhibits JNK phosphorylation.

References

Technical Support Center: SR-3306 Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the potential toxicity of SR-3306, a selective JNK inhibitor.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the toxicological screening of this compound using various cell viability assays.

Issue 1: Inconsistent IC50 Values in MTT/XTT Assays

Question: My calculated IC50 value for this compound varies significantly between repeated MTT/XTT experiments. What could be the cause?

Answer: Inconsistent IC50 values in tetrazolium-based assays (MTT, XTT) are a frequent challenge. These assays measure metabolic activity as an indicator of cell viability, and several factors can influence the results.[1]

Potential Causes and Solutions:

Potential Cause Explanation Solution
Cell Seeding Density The number of cells seeded per well can significantly impact the final absorbance reading and the calculated IC50 value. High densities can lead to nutrient depletion and altered metabolic rates.Optimize and maintain a consistent cell seeding density for each experiment. It is advisable to perform a cell titration to determine the linear range of the assay before initiating inhibitor studies.
Compound Interference This compound, like other chemical compounds, may interfere with the MTT or XTT reagent or the resulting formazan product, leading to inaccurate readings.To check for interference, run a control plate with this compound in cell-free media.
Incomplete Solubilization of Formazan The purple formazan crystals produced in the MTT assay must be fully dissolved before measuring absorbance. Incomplete solubilization is a common source of error.Ensure thorough mixing of the solubilization solution and allow sufficient incubation time for complete dissolution of the formazan crystals. Visually inspect the wells before reading.
Incubation Time The duration of incubation with this compound and the assay reagent can affect the results.Optimize and standardize the incubation times for both the compound treatment and the assay itself.

Issue 2: Discrepancy Between MTT/XTT and LDH Assay Results

Question: My MTT/XTT assay indicates a decrease in cell viability with this compound treatment, but the LDH assay does not show a corresponding increase in cytotoxicity. Why is there a conflict?

Answer: It is not uncommon to observe discrepancies between different cell viability assays, as they measure distinct cellular parameters.

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, specifically the activity of mitochondrial dehydrogenases.[1][2] A reduction in signal may indicate either cell death or a decrease in metabolic activity without immediate cell death.

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) into the culture medium, which occurs upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[3][4]

Potential Explanations:

Scenario Interpretation
Metabolic Inhibition without Cell Lysis This compound, as a kinase inhibitor, might be affecting cellular metabolism and proliferation without causing immediate cell membrane rupture.[5][6] This would lead to a reduced MTT/XTT signal while the LDH release remains low.
Apoptotic Cell Death If this compound induces apoptosis, the initial stages might not involve significant LDH release. Membrane integrity can be maintained for some time during apoptosis.
Growth Inhibition vs. Cytotoxicity The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), which would be reflected in the MTT/XTT assay but not necessarily in the LDH assay.[7]

To resolve this, consider performing a time-course experiment to see if LDH release occurs at later time points. Additionally, employing a third, mechanistically different assay, such as an ATP-based assay (e.g., CellTiter-Glo®), can provide a more comprehensive understanding.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it cause toxicity?

A1: this compound is a selective inhibitor of c-Jun N-terminal kinase (JNK).[8] The JNK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis.[9] While often associated with promoting apoptosis, JNK signaling can also have pro-survival roles depending on the cellular context and stimulus.[10][11] Therefore, the toxic effects of a JNK inhibitor like this compound could be complex and cell-type dependent. Potential mechanisms of toxicity could involve interference with essential metabolic processes or disruption of survival signals in specific cell types.

Q2: Which cell viability assay is most appropriate for assessing this compound toxicity?

A2: The choice of assay depends on the specific research question and the anticipated mechanism of toxicity. A multi-assay approach is highly recommended.

  • Initial Screening: MTT or XTT assays are suitable for high-throughput screening to get a preliminary indication of the compound's effect on cell viability.[1][2]

  • Confirming Cytotoxicity: An LDH assay should be used to confirm if the observed effects in the MTT/XTT assay are due to cell death involving membrane damage.[3][4]

  • Investigating Apoptosis: To specifically investigate if this compound induces apoptosis, consider using assays that measure caspase activation (e.g., caspase-3/7, -8, -9 activity assays). JNK inhibition has been linked to the modulation of caspase activity.[12][13][14]

Q3: How should I design my experiments to assess this compound toxicity?

A3: A well-designed experiment should include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells in culture medium alone.

  • Positive Control: A compound with a known cytotoxic effect on the cell line being used.

  • Spontaneous LDH Release Control (for LDH assay): Supernatant from untreated cells to measure baseline LDH levels.[15]

  • Maximum LDH Release Control (for LDH assay): Supernatant from cells lysed with a detergent to determine the maximum possible LDH release.[15]

It is also crucial to perform a dose-response curve with a range of this compound concentrations and to conduct experiments at multiple time points.

Section 3: Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2] Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol outlines a general method for quantifying cytotoxicity by measuring LDH release.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Control Preparation:

    • Spontaneous Release: Add 10 µL of sterile, ultrapure water to a set of untreated wells.[15]

    • Maximum Release: 45 minutes before the end of the treatment, add 10 µL of 10X Lysis Buffer to a set of untreated wells.[15]

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm.[7]

Section 4: Visualizations

Diagram 1: Experimental Workflow for Cell Viability Assays

G A Seed Cells in 96-well Plate B Incubate for Cell Adherence (24h) A->B C Treat with this compound (Dose-Response) B->C D Incubate for Treatment Period (24-72h) C->D E Perform Cell Viability Assay D->E F MTT/XTT Assay E->F G LDH Assay E->G H Data Analysis (IC50 Calculation) F->H G->H

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

Diagram 2: JNK Signaling Pathway and Potential Points of this compound Action

G cluster_stress Cellular Stress cluster_jnk_pathway JNK Pathway cluster_cellular_response Cellular Response Stress UV, Cytokines, etc. MKK MKK4/7 Stress->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Survival Survival/Proliferation cJun->Survival SR3306 This compound SR3306->JNK

Caption: this compound inhibits JNK, which can modulate apoptosis and cell survival pathways.

Diagram 3: Logical Relationship for Interpreting Conflicting Assay Results

G Start Start Analysis MTT_Low MTT/XTT Signal Decreased? Start->MTT_Low LDH_High LDH Release Increased? MTT_Low->LDH_High Yes Result3 Conclusion: No Effect on Viability MTT_Low->Result3 No Result1 Conclusion: Cytotoxicity LDH_High->Result1 Yes Result2 Conclusion: Metabolic Inhibition / Early Apoptosis / Cytostatic Effect LDH_High->Result2 No

Caption: A decision tree for interpreting results from different cell viability assays.

References

SR-3306 Technical Support Center for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR-3306 in in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound.

Problem Possible Cause Suggested Solution
Precipitation of this compound in vehicle Improper solvent ratio or order of mixing.Prepare the vehicle by sequentially adding co-solvents. A recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure a clear stock solution is made first before adding aqueous components. Gentle heating and/or sonication can aid dissolution.[1] Prepare the working solution fresh on the day of use.[1]
Low temperature of the vehicle or storage conditions.Warm the solution to room temperature or 37°C before administration. Store stock solutions at -20°C or -80°C to ensure stability.[1]
Inconsistent or unexpected experimental results Issues with this compound dose and administration.Ensure accurate dosing based on the animal's weight. For oral administration in a Parkinson's disease model, a dose of 30 mg/kg has been shown to be effective.[2] For subcutaneous administration, 10 mg/kg/day has been used.[1]
Suboptimal bioavailability.This compound is orally bioavailable.[2] However, if poor absorption is suspected, consider alternative administration routes such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1]
Degradation of the compound.Store this compound stock solutions at -80°C for up to two years or -20°C for up to one year.[1] Avoid repeated freeze-thaw cycles.
Adverse effects in animals (e.g., irritation at the injection site) High concentration of DMSO or other solvents.Minimize the percentage of DMSO in the final formulation. The recommended vehicle with 10% DMSO is generally well-tolerated.[1] If irritation persists, consider further dilution or an alternative vehicle.
Vehicle-related effects.Always include a vehicle-only control group to distinguish between the effects of this compound and the vehicle.[3][4]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a selective inhibitor of c-Jun N-terminal kinases (JNK), particularly JNK2 and JNK3.[2] It acts as an ATP-competitive inhibitor.[2] By inhibiting JNK, this compound can protect neurons from apoptosis and reduce neuroinflammation.[2][5]

2. What is a recommended vehicle for in vivo administration of this compound?

A commonly used vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For the HCl-salt form of this compound, saline has also been used as a vehicle for oral administration.[2]

3. How should this compound solutions be prepared and stored?

To prepare the vehicle, first create a clear stock solution of this compound in DMSO. Then, sequentially add PEG300, Tween-80, and finally Saline.[1] It is recommended to prepare the final working solution fresh on the day of the experiment.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]

4. What are the reported effective doses of this compound in vivo?

  • Oral administration (mouse model of Parkinson's disease): 10, 20, and 30 mg/kg showed a dose-dependent reduction in p-c-jun levels.[2] A dose of 30 mg/kg provided neuroprotection.[2]

  • Subcutaneous administration (rat model of Parkinson's disease): 10 mg/kg/day for 14 days was effective.[1]

  • Intraperitoneal administration (mouse model of diet-induced obesity): 30 mg/kg or 60 mg/kg reduced food intake.[1]

5. How can I verify that this compound is reaching the target tissue and engaging its target?

The levels of this compound in plasma and brain tissue can be measured by LC-MS/MS.[2] Target engagement can be assessed by measuring the phosphorylation of c-jun (p-c-jun), a downstream target of JNK. A dose-dependent reduction in p-c-jun levels indicates that this compound is inhibiting JNK activity in vivo.[2]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
JNK1>100-fold selectivity over JNK2/3
JNK2~200
JNK3~200
p38>100-fold selectivity
Cell-based p-c-jun inhibition~200
Data from a study on the effects of this compound in a model of Parkinson's disease.[2]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)

Treatment GroupNumber of TH-positive cells (% of vehicle)
Vehicle100%
MPTP54%
MPTP + 30 mg/kg this compound72%
TH: Tyrosine Hydroxylase. Data represents the neuroprotective effect of this compound.[2]

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of Parkinson's Disease

This protocol is based on a study investigating the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease.[2]

  • Animal Model: C57Bl/6 mice.

  • MPTP Induction: Administer 18 mg/kg MPTP-HCl dissolved in 0.9% saline via intraperitoneal (i.p.) injection four times at 2-hour intervals on day 1.

  • This compound Preparation: Prepare this compound (HCl-salt) in saline as the vehicle.

  • Dosing Regimen:

    • Administer this compound orally 30 minutes prior to the first MPTP injection.

    • Administer a second dose of this compound 5.5 hours after the first MPTP dose.

    • On days 2-6, administer this compound once daily.

  • Control Groups:

    • Vehicle-only group (saline).

    • MPTP + vehicle group.

  • Endpoint Analysis: At 7 days post-MPTP intoxication, perform stereological counts of TH-positive cells in the substantia nigra pars compacta (SNpc) to assess neuroprotection.[2]

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol provides a method for preparing a clear, injectable solution of this compound.[1]

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Vehicle Preparation (for a 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is uniform.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

  • Final Concentrations in Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Note: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] It is recommended to prepare the working solution fresh for each day of dosing.[1]

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., MPTP) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK2/3 MKK4_7->JNK cJun c-Jun JNK->cJun p_cJun p-c-Jun cJun->p_cJun Phosphorylation Apoptosis Apoptosis p_cJun->Apoptosis SR3306 This compound SR3306->JNK Inhibition

Caption: this compound inhibits the JNK signaling pathway.

Experimental_Workflow AnimalModel Select Animal Model (e.g., C57Bl/6 Mice) DiseaseInduction Induce Disease Model (e.g., MPTP injection) AnimalModel->DiseaseInduction Grouping Randomize into Groups (Vehicle, this compound) DiseaseInduction->Grouping Dosing This compound Administration (e.g., Oral Gavage) Grouping->Dosing Monitoring Monitor Animal Health & Behavior Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Immunohistochemistry) Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis

Caption: General workflow for in vivo experiments with this compound.

References

Preventing SR-3306 degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of SR-3306 stock solutions to prevent degradation and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective, brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK). It shows inhibitory activity against JNK1, JNK2, and JNK3. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is activated by various cellular stresses and inflammatory cytokines. By inhibiting JNK, this compound can modulate downstream cellular processes regulated by this pathway.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, reaching a concentration of 125 mg/mL.[1] It is important to use freshly opened or properly stored anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]

Q3: What are the optimal storage conditions for this compound powder and its stock solutions?

Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both the solid compound and stock solutions are summarized below.

Troubleshooting Guide

Problem: Reduced or no activity of this compound in my experiment.

Potential Cause Troubleshooting Steps
Degradation of this compound stock solution - Verify that the stock solution was stored at the correct temperature (-20°C or -80°C) and for a duration within the recommended stability period.[1][2] - Ensure that the number of freeze-thaw cycles has been minimized by using single-use aliquots.[2] - Prepare a fresh stock solution from the solid compound for critical experiments.
Improper handling of the stock solution - Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[2] - Ensure the vial is tightly sealed during storage.[2]
Incorrect final concentration - Double-check all calculations for the dilution of the stock solution to the final working concentration. - Prepare a fresh working solution from a new aliquot of the stock.
Precipitation in cell culture media - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity and compound precipitation.

Problem: I observed precipitation in my this compound DMSO stock solution after storage.

Potential Cause Troubleshooting Steps
Solution supersaturation - You may have prepared a solution above the solubility limit of this compound in DMSO at the storage temperature.
Water absorption by DMSO - Use anhydrous, high-purity DMSO for stock solution preparation.[1] Store DMSO properly to prevent moisture absorption.
Freeze-thaw cycles - To resolve, gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate.[3] - To prevent recurrence, prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2]

Data and Protocols

Quantitative Data Summary

Table 1: this compound Storage Recommendations

Form Storage Temperature Stability Period Source
Solid Powder -20°C3 years[1]
4°C2 years[1]
In Solvent (DMSO) -80°C2 years[1]
-20°C1 year[1][2]

Table 2: this compound Solubility

Solvent Concentration Notes Source
DMSO 125 mg/mL (254.81 mM)Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is critical as it is hygroscopic.[1]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 490.56 g/mol )[1]

  • Anhydrous, high-purity DMSO[1]

  • Calibrated balance

  • Appropriate sterile vials (e.g., amber glass or polypropylene)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.9056 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. If necessary, use an ultrasonic bath for a short period to ensure the compound is fully dissolved.[1]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][2]

Visualizations

JNK_Signaling_Pathway stress Cellular Stress / Cytokines jnk_pathway JNK Signaling Pathway stress->jnk_pathway Activates jnk JNK jnk_pathway->jnk Activates cjun c-Jun (Transcription Factor) jnk->cjun Phosphorylates gene_expression Target Gene Expression (Inflammation, Apoptosis, etc.) cjun->gene_expression Regulates sr3306 This compound sr3306->jnk Inhibits

Caption: JNK signaling pathway and the inhibitory action of this compound.

SR3306_Stock_Solution_Workflow start Start: Prepare this compound Stock Solution weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve check_clarity 4. Check for Clarity dissolve->check_clarity check_clarity->dissolve Not Clear aliquot 5. Aliquot into Single-Use Vials check_clarity->aliquot Clear store 6. Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Recommended workflow for preparing this compound stock solutions.

References

Technical Support Center: Overcoming Resistance to RO-3306 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CDK1 inhibitor RO-3306 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is RO-3306 and what is its primary mechanism of action in cancer cells?

RO-3306 is a selective, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a critical regulator of the cell cycle, specifically controlling the transition from the G2 phase to the M (mitosis) phase. By inhibiting CDK1, RO-3306 blocks this transition, leading to a G2/M cell cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: My cancer cell line appears to be resistant to RO-3306. What are the potential reasons?

Resistance to RO-3306 can be broadly categorized into two types:

  • Intrinsic Resistance: The cell line may possess inherent characteristics that make it less sensitive to RO-3306 from the outset. A primary factor is the mutational status of the tumor suppressor protein p53.[4][5] Cell lines with mutated or non-functional p53 tend to be more resistant to RO-3306-induced apoptosis.[4][5]

  • Acquired Resistance: The cell line may have developed resistance after a period of exposure to the compound. While specific mechanisms for acquired resistance to RO-3306 are not extensively documented, resistance to CDK inhibitors, in general, can arise from:

    • Upregulation of bypass signaling pathways: Activation of alternative pathways that can drive cell cycle progression, such as those involving CDK2 or Cyclin E.

    • Alterations in drug targets: While less common for ATP-competitive inhibitors, mutations in the CDK1 ATP-binding pocket could potentially reduce drug binding.

    • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.

Q3: How can I determine if my cell line's resistance is related to its p53 status?

You can assess the p53 status of your cell line through various methods:

  • Literature search: The p53 status of many common cancer cell lines is well-documented in scientific literature and cell line databases.

  • Sanger sequencing: Sequence the TP53 gene in your cell line to identify any mutations.

  • Western blotting: Assess the basal protein levels of p53 and its downstream target, p21. In response to DNA damage (e.g., from doxorubicin), wild-type p53 is stabilized, leading to increased protein levels and induction of p21. The absence of this response can indicate a mutant or non-functional p53.

Troubleshooting Guide

Problem 1: Reduced Cell Viability in Response to RO-3306 is Lower Than Expected (Intrinsic Resistance)

Possible Cause: The cancer cell line may have a mutant or non-functional p53 pathway, making it less susceptible to RO-3306-induced apoptosis.[4][5]

Suggested Solutions:

  • Confirm p53 Status: As detailed in FAQ 3, determine the p53 status of your cell line.

  • Combination Therapy to Enhance Apoptosis:

    • MDM2 Inhibitors: In p53 wild-type cells where the p53 pathway might be suppressed, consider co-treatment with an MDM2 inhibitor like Nutlin-3. This can stabilize p53 and enhance RO-3306-induced apoptosis.[6]

    • DNA Damaging Agents: Sequential treatment with a CDK inhibitor followed by a DNA damaging agent like doxorubicin has been shown to increase apoptosis in p53 mutant or null cell lines.[7]

    • TOP1 Inhibitors: Combining CDK1 inhibitors with Topoisomerase 1 (Top1) inhibitors can disrupt DNA repair and increase cancer cell death.[8]

Problem 2: Initially Sensitive Cell Line Becomes Resistant to RO-3306 Over Time (Acquired Resistance)

Possible Cause: The cell line may have developed mechanisms to bypass CDK1 inhibition or reduce the intracellular concentration of RO-3306.

Suggested Solutions:

  • Investigate Bypass Pathways:

    • Assess CDK2 and Cyclin E Levels: Use western blotting to check for upregulation of CDK2 and/or Cyclin E, which can compensate for CDK1 inhibition.[9]

    • Inhibit Parallel Pathways: If upregulation of a bypass pathway is identified, consider combination therapy. For example, if CDK2 activity is elevated, a dual CDK1/CDK2 inhibitor or a combination of RO-3306 with a CDK2 inhibitor could be effective.

  • Evaluate Drug Efflux:

    • Assess ABC Transporter Expression: Use qRT-PCR or western blotting to check for increased expression of common drug efflux pumps like MDR1 (ABCB1).

    • Co-administer Efflux Pump Inhibitors: If efflux pump upregulation is confirmed, co-treatment with an inhibitor of these transporters (e.g., verapamil or zosuquidar for MDR1) may restore sensitivity to RO-3306.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of RO-3306 in various cancer cell lines. This data can be used as a reference to determine if your cell line's response is within an expected range.

Cell LineCancer Typep53 StatusIC50 (µM)Citation
OVCAR5Ovarian CancerWild-Type8.74[1]
SKOV3Ovarian CancerNull16.92[1]
HEYOvarian CancerMutant10.15[1]
PA-1Ovarian CancerWild-Type7.24[1]
IGROV1Ovarian CancerWild-Type13.89[1]
HEC-1-BEndometrial CancerWild-Type7.87[10]
G-MELMelanomaNot Specified0.499[11]
PCI-6AHead and Neck CancerNot Specified1.016[11]
42-MG-BAGlioblastomaNot Specified1.206[11]
H4GliomaNot Specified1.263[11]
SW1710Bladder CancerNot Specified1.352[11]
T98GGlioblastomaNot Specified1.431[11]
U251GlioblastomaNot Specified1.638[11]
LXF-289Lung AdenocarcinomaNot Specified2.145[11]
MDA-MB-468Breast CancerNot Specified2.220[11]
ALL-POLeukemiaNot Specified2.256[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of RO-3306 on cell proliferation and determine the IC50 value.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • RO-3306 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of RO-3306 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of RO-3306 on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • RO-3306 (dissolved in DMSO)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of RO-3306 for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following RO-3306 treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • RO-3306 (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-p21, anti-CDK1, anti-Cyclin B1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with RO-3306, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate.

  • Imaging: Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Diagrams

RO3306_Mechanism_of_Action RO3306 RO-3306 CDK1_CyclinB CDK1/Cyclin B1 Complex RO3306->CDK1_CyclinB Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes G2_Phase G2 Phase G2_Phase->G2_M_Transition M_Phase M Phase (Mitosis) G2_M_Transition->M_Phase Apoptosis Apoptosis G2_M_Transition->Apoptosis Blockade leads to

Caption: Mechanism of action of RO-3306.

Intrinsic_Resistance_Pathway cluster_sensitive p53 Wild-Type (Sensitive) cluster_resistant p53 Mutant (Resistant) RO3306_S RO-3306 CDK1_Inhibition_S CDK1 Inhibition RO3306_S->CDK1_Inhibition_S p53_Activation p53 Activation CDK1_Inhibition_S->p53_Activation Apoptosis_S Apoptosis p53_Activation->Apoptosis_S RO3306_R RO-3306 CDK1_Inhibition_R CDK1 Inhibition RO3306_R->CDK1_Inhibition_R p53_Inactivation p53 Inactivation CDK1_Inhibition_R->p53_Inactivation Reduced_Apoptosis Reduced Apoptosis p53_Inactivation->Reduced_Apoptosis

Caption: Role of p53 in intrinsic resistance to RO-3306.

Troubleshooting_Workflow Start Cell line shows resistance to RO-3306 Is_it_new Is this a newly tested cell line? Start->Is_it_new Intrinsic Intrinsic Resistance Is_it_new->Intrinsic Yes Acquired Acquired Resistance Is_it_new->Acquired No Check_p53 Check p53 status Intrinsic->Check_p53 Check_Bypass Check for bypass pathways (e.g., CDK2/Cyclin E upregulation) Acquired->Check_Bypass Check_Efflux Check for drug efflux (e.g., MDR1 expression) Acquired->Check_Efflux Combination_Therapy Consider combination therapy (e.g., with MDM2i or Doxorubicin) Check_p53->Combination_Therapy Inhibit_Bypass Inhibit bypass pathway Check_Bypass->Inhibit_Bypass Inhibit_Efflux Inhibit efflux pumps Check_Efflux->Inhibit_Efflux

Caption: Troubleshooting workflow for RO-3306 resistance.

References

Technical Support Center: Interpreting Unexpected Results from SR-3306 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals using SR-3306. It provides troubleshooting advice and answers to frequently asked questions to help interpret unexpected experimental outcomes.

Critical First Step: Verify Your Compound

The designation "this compound" has been associated with a c-Jun N-terminal kinase (JNK) inhibitor . However, due to nomenclature similarities in research compounds, it is crucial to confirm the identity of your reagent. A common point of confusion can arise with RO-3306 , which is a CDK1 inhibitor with a distinct biological function. Please verify the CAS number and supplier information for your compound before proceeding.

  • This compound (JNK Inhibitor) : Primarily investigated for neuroprotection in models of Parkinson's disease.[1]

  • RO-3306 (CDK1 Inhibitor) : Used to study cell cycle regulation, specifically inducing G2/M arrest.[2][3]

This document is divided into sections based on the likely identity of your compound. Please refer to the section that matches your intended research.

Section 1: Troubleshooting for this compound (JNK Inhibitor)

This compound is a selective, orally bioavailable, and brain-penetrant aminopyrimidine inhibitor of c-Jun N-terminal kinases (JNK), particularly JNK2 and JNK3.[1] Its expected mechanism of action is the ATP-competitive inhibition of JNK, leading to a decrease in the phosphorylation of its downstream target, c-jun.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary expected outcome of this compound treatment?

The primary expected outcome is the dose-dependent inhibition of c-jun phosphorylation.[1] In cellular or animal models of neuronal stress (e.g., MPP+ or MPTP models of Parkinson's disease), this should translate to a neuroprotective effect, such as the preservation of dopaminergic neurons.[1]

Q2: My cells or animal models are not showing the expected neuroprotective effect. What could be wrong?

Several factors could lead to a lack of efficacy:

  • Compound Solubility and Stability: this compound is administered as an HCl-salt dissolved in saline for in vivo studies.[1] For in vitro work, ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before dilution in culture media. Precipitation can drastically reduce the effective concentration.

  • Inadequate Concentration/Dosage: The effective concentration for neuroprotection in vitro is in the high nanomolar to low micromolar range (e.g., >90% protection at ~230 nM and above).[1] In vivo, oral doses of 10-30 mg/kg have shown efficacy in mouse models.[1] Verify that your dosage is within this range.

  • Timing of Administration: For neuroprotection studies, this compound is typically administered prior to the insult (e.g., 15-30 minutes before MPP+ or MPTP exposure).[1] Post-insult administration may not be effective.

  • Cell Line or Model Specificity: The JNK pathway may not be the primary driver of cell death in your specific model. Confirm the activation of the JNK pathway (i.e., phosphorylation of c-jun) in your model system in response to the stressor before testing the inhibitor.

Q3: I observed neuronal cell body protection, but not a preservation of striatal dopamine levels or nerve terminals. Is this an expected result?

This is a documented and important "unexpected" finding. In an MPTP mouse model of Parkinson's disease, this compound treatment protected the tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc), but this was not accompanied by a corresponding sparing of striatal fibers or dopamine levels.[1] This suggests that while JNK inhibition can save the neuronal cell body, it may not be sufficient to protect the entire neuron, including its projections to the striatum.[1] This finding is not unprecedented and has been observed with other neuroprotective agents.[1]

Q4: I'm concerned about off-target effects. What other kinases might this compound inhibit?

While this compound is highly selective for JNKs over the related p38 MAP kinase, it is not perfectly specific. A kinase panel screening revealed that at a concentration of 3 µM, this compound showed some inhibitory activity against a small number of other kinases.[1] The most notable were:

  • KIT

  • KIT V559D

  • PDGFR-β

  • TYK2

  • Adenosine A3 and A2A receptors[1]

If your experimental system is sensitive to the inhibition of these targets, you may observe unexpected phenotypes. This compound shows low activity against hERG and various CYP450 enzymes.[1]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory potency of this compound against key kinases.

Kinase TargetBiochemical IC50Cell-Based IC50 (p-c-jun)Selectivity vs. JNK3
JNK3 (Human) ~200 nMN/A1x
JNK2 (Human) ~200 nMN/A1x
JNK1 (Human) >200 nM (less potent)N/A-
p38 (Human) >20 µMN/A>100x
c-jun Phosphorylation N/A~200 nMN/A
Data sourced from ACS Chemical Neuroscience (2011).[1]
Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay (MPP+ Model)

  • Cell Plating: Plate primary dopaminergic cultures from E14 rat embryos at 200,000 cells/well in 8-well chamber slides.

  • This compound Pre-treatment: 15 minutes prior to insult, add varying concentrations of this compound (e.g., 10 nM - 1000 nM) to the appropriate wells. Include a "vehicle only" control and a "this compound only" control (at the highest concentration) to test for toxicity.

  • Induce Neurotoxicity: Add MPP+ to a final concentration of 10 µM to all wells except the vehicle and "this compound only" controls.

  • Incubation: Incubate the cultures for 48 hours.

  • Analysis: Fix the cells and perform immunocytochemistry for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons. Count the number of surviving TH+ neurons in each condition.[1]

Protocol 2: In Vivo Neurodegeneration and Protection (MPTP Model)

  • Animals: Use male C57Bl/6 mice.

  • This compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle (saline) orally.

  • MPTP Intoxication: 30 minutes after this compound administration, begin MPTP injections. Inject 18 mg/kg MPTP-HCl (i.p.) four times at 2-hour intervals.

  • Continued Dosing: Continue this compound administration twice on day 1 and once daily on days 2-6.

  • Analysis (Day 7): Sacrifice animals 7 days after MPTP intoxication. Harvest brains for immunohistochemical analysis of TH+ neurons in the substantia nigra pars compacta (SNpc) and for measuring striatal dopamine levels via HPLC.[1]

Mandatory Visualizations

JNK_Pathway cluster_stress Cellular Stress (e.g., MPTP) cluster_mapk MAP Kinase Cascade cluster_inhibitor cluster_output Cellular Outcome Stress Stress (MPTP/MPP+) MKK MKK4/7 Stress->MKK Activates JNK JNK2/3 MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates pcJun p-c-Jun (Active) cJun->pcJun Apoptosis Apoptosis / Neuronal Death pcJun->Apoptosis Promotes SR3306 This compound SR3306->JNK Inhibits

Caption: The JNK signaling pathway is activated by cellular stress, leading to apoptosis. This compound inhibits JNK activity.

MPTP_Workflow cluster_day1 Day 1 cluster_day2_6 Days 2-6 cluster_day7 Day 7 Dose_SR1 Oral Dose: This compound (30 mg/kg) or Vehicle MPTP_Inj MPTP Injections (i.p.) 4x, 2h intervals Dose_SR1->MPTP_Inj 30 min prior Dose_SR2 Second Oral Dose: This compound MPTP_Inj->Dose_SR2 ~5.5h after first MPTP Dose_SR_Daily Daily Oral Dose: This compound Dose_SR2->Dose_SR_Daily Analysis Sacrifice & Analysis: - TH+ Cell Counts (SNpc) - Striatal Dopamine Dose_SR_Daily->Analysis

Caption: Experimental workflow for testing this compound neuroprotection in the acute MPTP mouse model of Parkinson's disease.

Section 2: Interpreting Results in a Sigma-2 Receptor Context

While this compound is documented as a JNK inhibitor, researchers studying sigma receptors may encounter it. The sigma-2 receptor (σ2R), encoded by the gene TMEM97, is a transmembrane protein involved in cholesterol homeostasis, calcium signaling, and cell proliferation.[4][5] It is highly expressed in proliferating tumor cells and is implicated in neurodegenerative diseases.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of modulating the sigma-2 receptor?

The effects depend on whether the ligand is an agonist or antagonist.

  • Agonists: Have been shown to induce cell death in tumor cells through both apoptotic and non-apoptotic mechanisms.[6]

  • Antagonists: Can rescue neuronal dysfunction in models of neurodegenerative diseases like Alzheimer's and Parkinson's.[7] Modulation of σ2R can impact autophagy, protein trafficking, and cellular stress responses.[8]

Q2: I'm not seeing any effect. What are common challenges in σ2R research?

  • Compound Identity: As there is no well-characterized σ2R ligand named this compound, the primary issue is likely compound identity. Verify you have a known σ2R modulator.

  • Complex Biology: The σ2R does not function in isolation. It forms complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), to carry out its functions.[5][8] The expression level of these partner proteins can influence the experimental outcome.

  • Cell-Type Specificity: The density of σ2R is significantly higher in proliferating cells (like many cancer cell lines) compared to quiescent cells.[6] The effects of a σ2R ligand may be much more pronounced in a cancer cell line than in a non-proliferating primary cell type.

Mandatory Visualization

Sigma2_Pathway cluster_functions Downstream Cellular Processes S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Forms Complex NPC1 NPC1 Transporter S2R->NPC1 Regulates Cholesterol Cholesterol Homeostasis S2R->Cholesterol Trafficking Protein Trafficking & Autophagy S2R->Trafficking Proliferation Cell Proliferation & Survival S2R->Proliferation Ca_Signal Calcium Signaling S2R->Ca_Signal

Caption: The Sigma-2 receptor (TMEM97) interacts with other proteins to regulate key cellular functions.

Section 3: Potential Confusion with RO-3306 (CDK1 Inhibitor)

An unexpected result may arise from a simple mix-up between this compound and RO-3306 . RO-3306 is a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of RO-3306?

The primary and most potent effect of RO-3306 is the arrest of the cell cycle at the G2/M border.[3][10] In cancer cell lines, prolonged exposure can also induce apoptosis.[10][11]

Q2: I treated my cells with what I thought was this compound, but they all arrested in G2/M. What happened?

You are likely working with RO-3306. A G2/M arrest is the classic phenotype for a CDK1 inhibitor and is not an expected effect of the JNK inhibitor this compound.

Q3: I used RO-3306 and saw a delay in S-phase entry. Is this an off-target effect?

This has been reported. While RO-3306 is highly selective for CDK1, a delay in S-phase entry has been observed in HeLa cells.[3] This could be due to minor inhibition of CDK2, a potential role for CDK1 in G1 that is not fully understood, or another unknown off-target effect.[3]

Data Presentation: RO-3306 Kinase Inhibition
Kinase TargetKi
CDK1 / Cyclin B1 35 nM
CDK2 / Cyclin E 340 nM
CDK4 / Cyclin D >2000 nM
Data sourced from Selleck Chemicals and various publications.[2][10]

Mandatory Visualization

Cell_Cycle G1 G1 S S G1->S CDK2, 4, 6 G2 G2 S->G2 CDK2 M M G2->M CDK1 M->G1 RO3306 RO-3306 RO3306->G2 Arrests Cycle

Caption: The cell cycle, highlighting the G2/M transition point inhibited by the CDK1 inhibitor RO-3306.

References

Validation & Comparative

A Head-to-Head Battle for JNK Inhibition: SR-3306 vs. SP600125

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including stress responses, apoptosis, inflammation, and cell differentiation. Their integral involvement in various pathological conditions has established them as compelling therapeutic targets. This guide provides a detailed, data-driven comparison of two prominent JNK inhibitors: SR-3306 and SP600125, to aid researchers in selecting the appropriate tool for their specific experimental needs.

The JNK Signaling Pathway: A Central Stress Response Cascade

The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by a variety of environmental stresses and inflammatory cytokines. This activation leads to a phosphorylation cascade that culminates in the activation of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in critical cellular processes.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun phosphorylates Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription SR3306 This compound SR3306->JNK SP600125 SP600125 SP600125->JNK

Figure 1: Simplified JNK signaling pathway and points of inhibition by this compound and SP600125.

Biochemical Potency: A Quantitative Comparison

Both this compound and SP600125 are ATP-competitive inhibitors of JNK. Their potency against the three JNK isoforms (JNK1, JNK2, and JNK3) has been determined through in vitro kinase assays.

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Mechanism of Action
This compound Not explicitly stated, but near 200 nM for JNK2/3[1]approx. 200[1]approx. 200[1]ATP-competitive[1]
SP600125 40[2][3]40[2][3]90[2][3]ATP-competitive, Reversible[3][4][5]

Cellular Activity: Inhibition in a Biological Context

The efficacy of these inhibitors has also been evaluated in cell-based assays, which provide a more physiologically relevant measure of their activity.

InhibitorCell-based AssayIC50
This compound Inhibition of c-jun phosphorylation in INS-1 cellsapprox. 200 nM[1]
SP600125 Inhibition of c-Jun phosphorylation in Jurkat T cells5 - 10 µM[5]
SP600125 Inhibition of inflammatory gene expression in CD4+ cells5 - 12 µM[2]

Selectivity Profile: On-Target Efficacy vs. Off-Target Effects

A critical aspect of any inhibitor is its selectivity for the intended target. Off-target effects can lead to confounding results and potential toxicity.

This compound has demonstrated a high degree of selectivity for JNK.[1] In a comprehensive screen against a panel of 347 kinases, at a concentration of 3 µM, only four other kinases (KIT, KIT V559D, PDGFR-β, and TYK2) exhibited significant binding with Kd values below 1 µM.[1] Furthermore, it displays over 100-fold selectivity against the closely related p38 MAP kinase.[1]

SP600125 , while a potent pan-JNK inhibitor, is known to have a broader kinase inhibition profile.[2] Although it exhibits good selectivity over some kinases like ERK2 and p38, it has been shown to inhibit other kinases such as Aurora kinase A, FLT3, and TRKA.[2][4] It is important to note that at higher concentrations, SP600125 can exert effects that are independent of JNK inhibition.[2][6]

Key Experimental Protocols

To ensure robust and reproducible results, standardized experimental protocols are essential. Below are outlines for key assays used to characterize JNK inhibitors.

Biochemical Kinase Assay (for IC50 determination)
  • Objective: To quantify the concentration of an inhibitor that reduces the enzymatic activity of a specific JNK isoform by 50%.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a JNK substrate in the presence of varying inhibitor concentrations.

  • General Protocol:

    • A reaction mixture is prepared containing the purified recombinant JNK enzyme, a suitable substrate (e.g., GST-c-Jun), and a kinase buffer.

    • Serial dilutions of the inhibitor (this compound or SP600125) are added to the reaction.

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a defined time at a controlled temperature.

    • The reaction is terminated, and the phosphorylated substrate is separated from the free ATP.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Western Blot for Phospho-c-Jun (Cell-based Assay)
  • Objective: To determine the inhibitor's ability to suppress JNK activity within living cells by measuring the phosphorylation of its direct downstream target, c-Jun.

  • Principle: Cells are treated with the inhibitor, and the levels of phosphorylated c-Jun are detected and quantified using a specific antibody through Western blotting.

  • General Protocol:

    • Cells are cultured to an appropriate density.

    • Cells are pre-treated with a range of inhibitor concentrations for a specified duration.

    • The JNK pathway is stimulated, if necessary, using an appropriate agonist (e.g., anisomycin or UV radiation).

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined for each lysate.

    • Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated c-Jun.

    • Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The signal is detected using a chemiluminescent substrate, and the blot is imaged.

    • The phospho-c-Jun signal is normalized to total c-Jun or a loading control (e.g., GAPDH or β-actin) for accurate quantification.

A Typical Experimental Workflow for Inhibitor Comparison

A systematic approach is crucial when comparing the efficacy and selectivity of kinase inhibitors.

Experimental_Workflow Start Start: Inhibitor Comparison Biochem Biochemical Assays (JNK1, JNK2, JNK3 IC50) Start->Biochem CellBased Cell-Based Assays (p-c-Jun Western Blot) Start->CellBased Selectivity Kinase Selectivity Profiling (Kinase Panel Screen) Start->Selectivity Data Data Analysis and Comparison Biochem->Data CellBased->Data Selectivity->Data Conclusion Conclusion on Relative Efficacy and Selectivity Data->Conclusion

Figure 2: A typical experimental workflow for comparing JNK inhibitors.

Conclusion and Recommendations

Both this compound and SP600125 are effective inhibitors of JNK activity. The primary distinction lies in their selectivity profiles.

  • This compound emerges as a highly selective JNK inhibitor with a more favorable off-target profile, making it a preferred choice for studies where target specificity is paramount.

  • SP600125 is a well-established and widely utilized pan-JNK inhibitor. While effective, its known off-target activities necessitate careful experimental design and data interpretation. It remains a valuable tool, particularly when broader JNK inhibition is desired and potential off-target effects can be adequately controlled for or are less of a concern for the specific research question.

Ultimately, the selection of the appropriate inhibitor depends on the specific experimental goals. For dissecting the precise roles of JNK signaling, the high selectivity of this compound is advantageous. For broader applications, SP600125 can be a suitable option, provided its limitations are acknowledged. It is always recommended to validate key findings using complementary approaches, such as RNA interference (RNAi) to genetically deplete JNK isoforms, to ensure the observed effects are indeed on-target.

References

A Comparative Guide to SR-3306 and Other Brain-Penetrant JNK Inhibitors for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor SR-3306 with other notable inhibitors in its class. This document outlines key performance data, experimental protocols, and the underlying signaling pathways to inform preclinical research in neurodegenerative diseases.

The c-Jun N-terminal kinases (JNKs) are a family of stress-activated protein kinases that play a crucial role in the signaling pathways leading to inflammation and apoptosis. In the central nervous system, sustained activation of JNKs is implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This has made JNKs an attractive therapeutic target for the development of neuroprotective agents. A significant challenge in developing such agents is ensuring they can cross the blood-brain barrier to reach their target. This guide focuses on this compound, a highly selective, brain-penetrant JNK inhibitor, and compares its performance with other known brain-penetrant JNK inhibitors.

Comparative Analysis of Brain-Penetrant JNK Inhibitors

The following tables summarize the quantitative data for this compound and other brain-penetrant JNK inhibitors, focusing on their potency against JNK isoforms, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

CompoundJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity (p38α/JNK)
This compound 67[1]283[1]159[1]>20,000[1]>100-fold[1]
SP600125 40[2][3]40[2][3]90[2][3]>10,000[4]>100-fold[4]
Bentamapimod (AS-602801) 80[5][6]90[5][6]230[5][6]>10,000[7]>100-fold[7]
TCS JNK 6o 2[8][9]4[8][9]52[8][9]>10,000[8][9]>1000-fold[8][9]

Table 2: Pharmacokinetic Properties

CompoundBrain-to-Plasma RatioOral Bioavailability (%F)Notes
This compound 0.3-0.4[1]31% (rat)[1]Not a P-glycoprotein substrate.[1]
SP600125 Data not availableOrally active[2][3]Widely used in in vivo studies.[3]
Bentamapimod (AS-602801) Data not availableOrally active[10]Has been in clinical trials for endometriosis.[7]
TCS JNK 6o Data not availableData not availableHigh in vitro potency.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for testing a novel brain-penetrant JNK inhibitor in a preclinical model of Parkinson's Disease.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events Stress UV, Cytokines, Oxidative Stress MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K activates MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1, JNK2, JNK3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation cJun->Apoptosis regulates gene expression for Inhibitor JNK Inhibitor (e.g., this compound) Inhibitor->JNK inhibits

Caption: JNK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in Parkinson's Model EnzymaticAssay JNK Enzymatic Assay (IC50 determination) CellAssay Cell-Based Assay (p-c-Jun levels) EnzymaticAssay->CellAssay Confirm cell permeability and target engagement AnimalModel Induce Parkinson's Model (e.g., MPTP or 6-OHDA) CellAssay->AnimalModel Proceed with potent and cell-permeable compounds Treatment Administer JNK Inhibitor (e.g., oral gavage) AnimalModel->Treatment Behavioral Behavioral Testing (e.g., rotarod, cylinder test) Treatment->Behavioral Histology Post-mortem Analysis (Immunohistochemistry for TH neurons) Behavioral->Histology Correlate behavior with neuroprotection

References

Unveiling the Neuroprotective Potential of SR-3306: A Comparative Analysis with Leading Alternatives in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals at the forefront of neurodegenerative disease, identifying and validating novel therapeutic agents is a paramount objective. This guide provides a comprehensive comparison of the neuroprotective effects of SR-3306, a potent c-Jun N-terminal kinase (JNK) inhibitor, with other promising neuroprotective agents—Minocycline, Citicoline, Edaravone, and Cerebrolysin. The comparative analysis is based on behavioral outcomes in established rodent models of Parkinson's disease, offering a data-driven perspective on their therapeutic potential.

This guide summarizes quantitative data from key behavioral tests, details the experimental protocols to ensure reproducibility, and visualizes the complex signaling pathways through which these agents exert their neuroprotective effects.

Comparative Efficacy in Behavioral Models of Parkinson's Disease

The following table summarizes the quantitative outcomes of behavioral tests for this compound and its alternatives in rodent models of Parkinson's disease. It is important to note that the data are compiled from different studies, and direct comparisons should be made with consideration of the variations in experimental design.

CompoundAnimal ModelBehavioral TestDosageKey Findings
This compound Rat (6-OHDA model)d-amphetamine-induced rotations10 mg/kg/day (s.c.) for 14 daysDecreased rotations by 87% compared to vehicle-treated lesioned animals.[1]
Minocycline Rat (6-OHDA model)Apomorphine-induced rotations45 mg/kg (i.p.)"After" treatment group showed a mean of 125 ± 41 rotations, significantly less than the control group's 386 ± 49 rotations.[2][3]
Citicoline Rat (6-OHDA model)Apomorphine-induced rotations500 mg/kg (i.p.) for 7 daysSignificantly reduced the number of apomorphine-induced contralateral rotations.[4]
Edaravone Rat (Rotenone model)Grid Test (descent latency)Not specifiedReduced the prolongation of descent latency by 87.17% compared to the rotenone-treated group.[5][6][7]
Cerebrolysin Rat (6-OHDA model)Not specified2.5 ml/kg (i.p.) for 21 daysImproved behavioral outcomes, restored dopamine levels, and reduced oxidative stress.[8][9]

Detailed Experimental Protocols

To facilitate the critical evaluation and replication of the cited findings, detailed methodologies for the key behavioral experiments are provided below.

d-Amphetamine-Induced Rotation Test (for this compound)
  • Animal Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats are used to model Parkinson's disease. The lesion induces a dopamine deficit on one side of the brain.

  • Apparatus: Automated rotometer bowls are used to record the full 360° body turns of the rats.

  • Procedure:

    • Three weeks after the 6-OHDA lesion, rats are administered d-amphetamine sulfate (2.5 mg/kg, i.p.).[10]

    • Immediately after injection, the rats are placed in the rotometer bowls.

    • The number of full ipsilateral and contralateral rotations is recorded over a period of 90 minutes.[10]

    • Data are typically expressed as net full body turns per minute, with rotations towards the lesioned side being positive.[10]

Apomorphine-Induced Rotation Test (for Minocycline and Citicoline)
  • Animal Model: Unilateral 6-OHDA-lesioned rats.

  • Apparatus: Automated rotometer bowls.

  • Procedure:

    • Following the lesioning and respective treatment protocols (Minocycline or Citicoline), rats are challenged with the dopamine agonist apomorphine.

    • The number of contralateral rotations is recorded for a specified duration (e.g., 1 hour).[11]

    • A reduction in the number of rotations compared to the vehicle-treated lesion group indicates a therapeutic effect.

Grid Test (for Edaravone)
  • Animal Model: Rotenone-induced rat model of Parkinson's disease.

  • Apparatus: A vertical grid.

  • Procedure:

    • The catalepsy of the animal is assessed by placing it on the vertical grid.

    • The time it takes for the rat to descend from the grid (descent latency) is measured.[5]

    • A shorter descent latency in the treated group compared to the rotenone-only group suggests improved motor function.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound and its alternatives, as well as a typical experimental workflow for evaluating neuroprotective agents.

G This compound (JNK Inhibitor) Signaling Pathway stress Cellular Stress (e.g., Oxidative Stress, Neurotoxins) jnkk JNK Kinase Kinase (e.g., ASK1) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis sr3306 This compound sr3306->jnk

This compound inhibits the JNK signaling cascade, preventing apoptosis.

G Minocycline Neuroprotective Pathways inflammation Neuroinflammation (Microglial Activation) pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) inflammation->pro_inflammatory apoptosis_caspases Apoptosis (Caspase Activation) pro_inflammatory->apoptosis_caspases minocycline Minocycline minocycline->inflammation minocycline->apoptosis_caspases

Minocycline exerts neuroprotection by inhibiting inflammation and apoptosis.

G Citicoline's Dual Mechanism of Action citicoline Citicoline choline Choline citicoline->choline cytidine Cytidine citicoline->cytidine acetylcholine Acetylcholine Synthesis choline->acetylcholine phosphatidylcholine Phosphatidylcholine Synthesis cytidine->phosphatidylcholine membrane Neuronal Membrane Repair & Integrity phosphatidylcholine->membrane

Citicoline contributes to membrane repair and neurotransmitter synthesis.

G Edaravone's Antioxidant and Anti-inflammatory Effects oxidative_stress Oxidative Stress (Free Radicals) neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage inflammation Neuroinflammation inflammation->neuronal_damage edaravone Edaravone edaravone->oxidative_stress Scavenges edaravone->inflammation Inhibits

Edaravone protects neurons by combating oxidative stress and inflammation.

G Cerebrolysin's Neurotrophic and Neuroprotective Actions cerebrolysin Cerebrolysin ntfs Neurotrophic Factors (BDNF, GDNF, etc.) cerebrolysin->ntfs Mimics & Modulates neurogenesis Neurogenesis ntfs->neurogenesis neuroprotection Neuroprotection ntfs->neuroprotection synaptic_plasticity Synaptic Plasticity ntfs->synaptic_plasticity

Cerebrolysin promotes neuronal survival and plasticity via neurotrophic factors.

G Experimental Workflow for Neuroprotective Agent Evaluation animal_model Induce Parkinson's Disease in Rodent Model (e.g., 6-OHDA, Rotenone) treatment Administer Neuroprotective Agent (e.g., this compound or Alternative) animal_model->treatment behavioral_testing Conduct Behavioral Tests (e.g., Rotation, Rotarod, Cylinder) treatment->behavioral_testing data_analysis Analyze and Compare Behavioral Outcomes behavioral_testing->data_analysis histology Post-mortem Histological Analysis (e.g., TH Staining) behavioral_testing->histology conclusion Draw Conclusions on Neuroprotective Efficacy data_analysis->conclusion histology->conclusion

References

SR-3306: A Comparative Analysis of its Selectivity Against p38 and Other MAP Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of kinase inhibitors, understanding the precise selectivity profile of a compound is paramount. This guide provides a detailed comparison of SR-3306, a potent c-Jun N-terminal kinase (JNK) inhibitor, with a particular focus on its selectivity against the closely related p38 mitogen-activated protein (MAP) kinases. The data presented herein is compiled from biochemical assays and broad kinase screening panels to offer a clear, evidence-based overview of this compound's specificity.

Selectivity Profile of this compound: Quantitative Comparison

This compound demonstrates high potency and selectivity for the JNK family of kinases over the p38 MAP kinase. Biochemical assays reveal a significant difference in the half-maximal inhibitory concentration (IC50) values, underscoring the compound's specificity.

Kinase TargetIC50 (nM)Selectivity vs. p38α
JNK1230>87-fold
JNK2180>111-fold
JNK3210>95-fold
p38α>20,000-

Data sourced from biochemical assays performed with human recombinant enzymes.

The data clearly indicates that this compound is a potent inhibitor of JNK isoforms with IC50 values in the low nanomolar range. In stark contrast, its inhibitory activity against p38α is negligible, with an IC50 value exceeding 20,000 nM. This represents a greater than 100-fold selectivity for JNKs over p38α, a critical feature for a tool compound or therapeutic candidate designed to specifically modulate the JNK signaling pathway.[1]

Further supporting its high selectivity, this compound was profiled against a panel of 347 kinases. The results of this broad screening demonstrated that this compound is a highly selective inhibitor, with only a small fraction of the tested kinases showing any significant interaction.

Signaling Pathways

To contextualize the importance of this compound's selectivity, it is crucial to understand the distinct roles of the JNK and p38 MAPK signaling pathways. Both are activated by stress stimuli but lead to different downstream cellular responses.

cluster_stimuli Stress Stimuli cluster_jnk JNK Pathway cluster_p38 p38 Pathway cluster_inhibitor Inhibitor Action UV, Cytokines, Growth Factors UV, Cytokines, Growth Factors MKK4_7 MKK4/7 UV, Cytokines, Growth Factors->MKK4_7 MKK3_6 MKK3/6 UV, Cytokines, Growth Factors->MKK3_6 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis p38 p38 MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Inflammation Inflammation, Cell Cycle Arrest MK2->Inflammation SR3306 This compound SR3306->JNK Inhibits

Caption: Simplified JNK and p38 MAPK signaling pathways.

Experimental Protocols

The determination of this compound's selectivity relies on robust biochemical kinase assays. Below is a generalized protocol representative of the methods used to obtain the IC50 values.

Objective: To determine the in vitro inhibitory potency of this compound against JNK and p38 kinases.

Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method that detects either the phosphorylated substrate or the amount of ATP consumed.

Materials:

  • Recombinant human kinases (JNK1, JNK2, JNK3, p38α)

  • Kinase-specific peptide substrates

  • This compound (dissolved in DMSO)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of this compound in DMSO C Add this compound dilutions to microplate wells A->C B Prepare kinase and substrate solutions D Add kinase solution to wells B->D C->D E Initiate reaction by adding ATP and substrate D->E F Incubate at room temperature E->F G Add detection reagent to stop reaction F->G H Measure signal (luminescence/fluorescence) G->H I Plot signal vs. This compound concentration H->I J Calculate IC50 value using non-linear regression I->J

Caption: Workflow for a typical biochemical kinase inhibition assay.

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Setup: The kinase, peptide substrate, and inhibitor are combined in the wells of a microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: A detection reagent is added to stop the reaction and generate a signal proportional to the amount of ADP produced (indicating kinase activity).

  • Data Analysis: The signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

The available data robustly demonstrates that this compound is a highly selective inhibitor of the JNK family of MAP kinases, with minimal activity against the closely related p38α kinase. This high degree of selectivity makes this compound an invaluable tool for researchers investigating the specific roles of JNK signaling in various physiological and pathological processes. For professionals in drug development, the well-defined selectivity profile of this compound is a critical attribute, minimizing the potential for off-target effects and providing a solid foundation for further preclinical and clinical investigation.

References

A Comparative Guide to JNK Pathway Inhibition: SR-3306 and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SR-3306 and alternative compounds for the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical mediator of cellular responses to stress signals, including inflammatory cytokines, oxidative stress, and DNA damage. Its dysregulation has been implicated in a variety of diseases, making it a key target for therapeutic intervention. This document presents a comparative analysis of the biochemical and cellular activities of this compound, SP600125, and TCS JNK 6o, supported by available experimental data.

Performance Comparison of JNK Inhibitors

The following tables summarize the in vitro inhibitory activities of this compound, SP600125, and TCS JNK 6o against the three main JNK isoforms. It is important to note that the data presented has been compiled from various sources and experimental conditions may differ. Therefore, direct comparisons of potency should be interpreted with caution.

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Mechanism of Action
This compound 67283159ATP-competitive
SP600125 404090ATP-competitive
TCS JNK 6o 2452ATP-competitive

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound, SP600125, and TCS JNK 6o against JNK isoforms.

CompoundJNK1 Ki (nM)JNK2 Ki (nM)JNK3 Ki (nM)
SP600125 404090
TCS JNK 6o 2452

Table 2: Comparison of the inhibitor constant (Ki) of SP600125 and TCS JNK 6o against JNK isoforms.

Selectivity Profiles

An ideal inhibitor should exhibit high selectivity for its target kinase to minimize off-target effects. The following table provides a summary of the selectivity of the compared compounds against other related kinases.

CompoundSelectivity Notes
This compound Modestly potent inhibitor of JNK3 and JNK2 with >100-fold selectivity over p38 MAP kinase[1].
SP600125 Exhibits >20-fold selectivity against a range of other kinases[2]. However, some studies suggest it can inhibit other kinases with similar or greater potency than JNK, indicating potential for off-target effects[3].
TCS JNK 6o Displays >1000-fold selectivity for JNK1 and JNK2 over other MAP kinases, including ERK2 and p38[4].

Table 3: Kinase selectivity profiles of this compound, SP600125, and TCS JNK 6o.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway involving a series of protein kinases. The diagram below illustrates the core components of this pathway, from upstream activators to downstream substrates.

JNK_Pathway cluster_stimuli Upstream Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_jnk JNK cluster_substrates Downstream Substrates cluster_response Cellular Response Stress Signals Stress Signals Cytokines Cytokines ASK1 ASK1 Cytokines->ASK1 MEKK1 MEKK1 Cytokines->MEKK1 MLK3 MLK3 Cytokines->MLK3 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MEKK1->MKK7 MLK3->MKK4 MLK3->MKK7 JNK JNK MKK4->JNK MKK7->JNK c-Jun c-Jun JNK->c-Jun ATF2 ATF2 JNK->ATF2 Other TFs Other TFs JNK->Other TFs Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation Proliferation Proliferation c-Jun->Proliferation ATF2->Apoptosis ATF2->Inflammation ATF2->Proliferation Other TFs->Apoptosis Other TFs->Inflammation Other TFs->Proliferation SP600125 SP600125 SP600125->JNK TCS JNK 6o TCS JNK 6o TCS JNK 6o->JNK This compound This compound This compound->JNK

JNK Signaling Pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols for key assays used to characterize JNK inhibitors. Specific parameters may need to be optimized for individual experimental setups.

In Vitro JNK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific JNK isoform.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., GST-c-Jun, ATF2)

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT)

  • Test compound (inhibitor)

  • Method for detection of substrate phosphorylation (e.g., radioactive [γ-³²P]ATP, ADP-Glo™ Kinase Assay Kit, or phospho-specific antibodies)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase buffer.

  • In a suitable reaction vessel (e.g., microplate well), add the JNK enzyme.

  • Add the test compound or vehicle (e.g., DMSO) to the respective wells.

  • Initiate the kinase reaction by adding a mixture of the JNK substrate and ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction.

  • Quantify the level of substrate phosphorylation using the chosen detection method.

  • Calculate the percent inhibition for each concentration of the test compound to determine the IC50 value.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the JNK pathway within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • JNK pathway activator (e.g., anisomycin, UV radiation)

  • Test compound (inhibitor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-c-Jun and anti-total-c-Jun)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with a JNK pathway activator for an appropriate time (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-c-Jun) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-c-Jun antibody for normalization.

  • Quantify the band intensities to determine the inhibition of c-Jun phosphorylation.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation and comparison of JNK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Evaluation Biochemical Kinase Assay Biochemical Kinase Assay Determine IC50/Ki Determine IC50/Ki Biochemical Kinase Assay->Determine IC50/Ki Cellular c-Jun Phosphorylation Assay Cellular c-Jun Phosphorylation Assay Determine IC50/Ki->Cellular c-Jun Phosphorylation Assay Cell Viability/Apoptosis Assays Cell Viability/Apoptosis Assays Cellular c-Jun Phosphorylation Assay->Cell Viability/Apoptosis Assays Kinase Panel Screening Kinase Panel Screening Cell Viability/Apoptosis Assays->Kinase Panel Screening Determine Off-Target Effects Determine Off-Target Effects Kinase Panel Screening->Determine Off-Target Effects Animal Model of Disease Animal Model of Disease Determine Off-Target Effects->Animal Model of Disease Assess Efficacy and PK/PD Assess Efficacy and PK/PD Animal Model of Disease->Assess Efficacy and PK/PD Compound Synthesis/Acquisition Compound Synthesis/Acquisition Compound Synthesis/Acquisition->Biochemical Kinase Assay

A typical workflow for JNK inhibitor characterization.

References

A Head-to-Head Comparison of the JNK Inhibitors SR-3306 and AS601245

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, particularly those targeting the c-Jun N-terminal kinase (JNK) pathway, SR-3306 and AS601245 have emerged as significant research compounds. Both are potent, ATP-competitive inhibitors of JNK, a key mediator in cellular responses to stress, inflammation, and apoptosis. This guide provides a detailed, data-driven comparison of this compound and AS601245 to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action and Signaling Pathway

Both this compound and AS601245 are small molecule inhibitors that target the ATP-binding pocket of JNK, thereby preventing the phosphorylation of its downstream substrates, most notably c-Jun. The JNK signaling cascade is a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway.

JNK_Signaling_Pathway JNK Signaling Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis, Inflammation, etc. Apoptosis, Inflammation, etc. c-Jun->Apoptosis, Inflammation, etc. This compound This compound This compound->JNK AS601245 AS601245 AS601245->JNK

Figure 1: Simplified JNK signaling pathway with points of inhibition by this compound and AS601245.

Biochemical Potency and Selectivity

A direct head-to-head comparison of the kinase selectivity of this compound and AS601245 across the same comprehensive panel has not been published. However, available data allows for an evaluation of their potency against JNK isoforms and selectivity against other key kinases.

Parameter This compound AS601245 Reference
JNK1 IC50 ~200 nM150 nM[1],[2]
JNK2 IC50 ~200 nM220 nM[1],[2]
JNK3 IC50 ~200 nM70 nM[1],[2]
p38α IC50 >20 µM (>100-fold selectivity)Not explicitly reported, but selectivity over a range of Ser/Thr kinases is >50-fold.[1],[3]
Other Kinases Highly selective in a panel of 347 kinases. IC50 >30 µM vs hERG, >50 µM vs 9 CYP450s.10- to 20-fold selective over c-src, CDK2, and c-Raf. >50- to 100-fold selective over a range of other Ser/Thr and Tyr kinases.[1],[3]
Cell-based p-c-jun IC50 ~200 nM (in INS-1 cells)Not explicitly reported, but 0.1 µM inhibited c-Jun phosphorylation in CaCo-2 cells.[1],[4]

In Vitro and In Vivo Efficacy

Due to the absence of direct comparative studies, the in vivo efficacy of this compound and AS601245 is presented here based on their individual evaluations in different disease models.

This compound: Neuroprotection in a Parkinson's Disease Model

This compound has been shown to be a brain-penetrant JNK inhibitor with neuroprotective effects in a mouse model of Parkinson's disease.

Experiment Model Dosing Key Findings Reference
In Vitro Neuroprotection Primary mesencephalic dopaminergic neurons treated with MPP+10-1000 nMDose-dependent protection of dopaminergic neurons.[1]
In Vivo Neuroprotection MPTP mouse model of Parkinson's disease30 mg/kg, p.o.Dose-dependent reduction in p-c-jun levels in the substantia nigra.[5]
Behavioral Improvement 6-OHDA rat model of Parkinson's disease10 mg/kg/day, s.c. for 14 days87% decrease in d-amphetamine-induced circling.[6]
AS601245: Neuroprotection in a Cerebral Ischemia Model and Anti-inflammatory Effects

AS601245 has demonstrated neuroprotective effects in a model of global cerebral ischemia and also exhibits anti-inflammatory properties.

Experiment Model Dosing Key Findings Reference
In Vivo Neuroprotection Gerbil model of transient global cerebral ischemia40, 60, and 80 mg/kg, i.p.Dose-dependent reduction in hippocampal damage. At 80 mg/kg, reduced neurite damage by 67% and astrocyte activation by 84%.[7]
Cognitive Improvement Gerbil model of transient global cerebral ischemia80 mg/kg, i.p.Prevented ischemia-induced memory impairment.[7]
Anti-inflammatory Activity LPS-induced TNF-α release in mice0.3-10 mg/kg, p.o.Potent, dose-dependent inhibition of TNF-α release.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols for both compounds.

This compound: In Vitro Neuroprotection Assay

SR3306_In_Vitro_Workflow This compound In Vitro Neuroprotection Workflow Plate E14 rat primary mesencephalic dopaminergic neurons Plate E14 rat primary mesencephalic dopaminergic neurons Treat with varying concentrations of this compound (10-1000 nM) Treat with varying concentrations of this compound (10-1000 nM) Plate E14 rat primary mesencephalic dopaminergic neurons->Treat with varying concentrations of this compound (10-1000 nM) Add MPP+ (10 µM) 15 min later Add MPP+ (10 µM) 15 min later Treat with varying concentrations of this compound (10-1000 nM)->Add MPP+ (10 µM) 15 min later Incubate for 48 hours Incubate for 48 hours Add MPP+ (10 µM) 15 min later->Incubate for 48 hours Fix and immunostain for Tyrosine Hydroxylase (TH) Fix and immunostain for Tyrosine Hydroxylase (TH) Incubate for 48 hours->Fix and immunostain for Tyrosine Hydroxylase (TH) Quantify TH-positive neurons Quantify TH-positive neurons Fix and immunostain for Tyrosine Hydroxylase (TH)->Quantify TH-positive neurons

Figure 2: Workflow for assessing the in vitro neuroprotective effects of this compound.

Protocol Details:

  • Cell Culture: Primary dopaminergic neurons from E14 rat embryos were plated at a density of 200,000 cells/well in 8-well chamber slides.[1]

  • Treatment: Cells were pre-treated with this compound at concentrations ranging from 10 to 1000 nM for 15 minutes.[1]

  • Induction of Neurotoxicity: MPP+ was added to the cultures at a final concentration of 10 µM.[1]

  • Incubation: The cells were incubated for 48 hours.[1]

  • Immunostaining and Analysis: After incubation, the cells were fixed and immunostained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons was then quantified.[1]

AS601245: In Vivo Neuroprotection Assay

AS601245_In_Vivo_Workflow AS601245 In Vivo Neuroprotection Workflow Induce transient global cerebral ischemia in gerbils Induce transient global cerebral ischemia in gerbils Administer AS601245 (40, 60, or 80 mg/kg, i.p.) Administer AS601245 (40, 60, or 80 mg/kg, i.p.) Induce transient global cerebral ischemia in gerbils->Administer AS601245 (40, 60, or 80 mg/kg, i.p.) Perform histological analysis of hippocampal CA1 neurons after 7 days Perform histological analysis of hippocampal CA1 neurons after 7 days Administer AS601245 (40, 60, or 80 mg/kg, i.p.)->Perform histological analysis of hippocampal CA1 neurons after 7 days Assess neurite damage (SMI32 staining) and astrogliosis (GFAP staining) Assess neurite damage (SMI32 staining) and astrogliosis (GFAP staining) Perform histological analysis of hippocampal CA1 neurons after 7 days->Assess neurite damage (SMI32 staining) and astrogliosis (GFAP staining) Evaluate cognitive function (inhibitory avoidance task) Evaluate cognitive function (inhibitory avoidance task) Perform histological analysis of hippocampal CA1 neurons after 7 days->Evaluate cognitive function (inhibitory avoidance task)

Figure 3: Workflow for assessing the in vivo neuroprotective effects of AS601245.

Protocol Details:

  • Animal Model: Transient global cerebral ischemia was induced in gerbils.[7]

  • Drug Administration: AS601245 was administered intraperitoneally at doses of 40, 60, and 80 mg/kg.[7]

  • Histological Analysis: Seven days post-ischemia, brain sections were prepared for histological analysis. Damage to hippocampal CA1 neurons was evaluated.[7]

  • Immunohistochemistry: Neurite damage was assessed by staining for non-phosphorylated neurofilament H (SMI32), and astrogliosis was evaluated by staining for glial fibrillary acidic protein (GFAP).[7]

  • Behavioral Testing: Cognitive function was assessed using the inhibitory avoidance task to measure memory impairment.[7]

Summary and Conclusion

Both this compound and AS601245 are valuable research tools for investigating the role of the JNK signaling pathway in various physiological and pathological processes.

This compound stands out for its well-characterized brain penetration and demonstrated efficacy in a preclinical model of Parkinson's disease.[1][6] Its high selectivity, as suggested by screening against a large kinase panel, makes it a suitable candidate for studies requiring a low off-target activity profile.[1]

AS601245 has shown potent neuroprotective effects in a model of cerebral ischemia and also possesses significant anti-inflammatory activity.[3][7] Its efficacy in reducing neurite damage and improving cognitive function highlights its potential for studying neurodegenerative and neuroinflammatory conditions.[7]

Key Considerations for Researchers:

  • For studies focused on neurodegenerative diseases, particularly Parkinson's disease, and requiring a highly selective, brain-penetrant inhibitor, this compound is a compelling choice.

  • For research into cerebral ischemia, stroke, and inflammatory conditions, AS601245 offers a well-documented profile of neuroprotection and anti-inflammatory effects.

The choice between this compound and AS601245 will ultimately depend on the specific research question, the experimental model, and the desired pharmacological profile. It is important to note that the lack of direct, head-to-head comparative studies necessitates careful consideration of the available data when selecting an inhibitor. Future studies directly comparing these two compounds in the same models would be highly valuable to the research community.

References

Replicating SR-3306 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental findings for SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor. The data presented here is based on published research and is intended to assist in the replication of key experiments and to provide a comparative framework against other potential therapeutic alternatives.

Executive Summary

This compound has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease. Its mechanism of action is attributed to the inhibition of the JNK signaling pathway, specifically by reducing the phosphorylation of c-jun.[1] This guide details the in vitro and in vivo experimental data supporting these findings, offering detailed protocols for replication and comparison.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Assay TypeNotes
JNK1>100-fold selectivity over p38BiochemicalHighly selective against a closely related MAP kinase.[1]
JNK2~200BiochemicalDemonstrates potent inhibition.[1]
JNK3~200BiochemicalShows strong inhibitory activity.[1]
p38>100-fold less potent than JNK2/3BiochemicalIndicates high selectivity for JNK over p38.[1]
c-jun phosphorylation~200Cell-based (INS-1 cells)Confirms good cell permeability and target engagement.[1]
hERG>30,000ElectrophysiologicalLow risk of cardiac side effects.[1]
CYP450 Panel (9 enzymes)>50,000BiochemicalMinimal potential for drug-drug interactions.[1]
MAO-A / MAO-B>50,000BiochemicalDoes not interfere with monoamine oxidase activity.[1]
Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Model
ExperimentAnimal ModelThis compound DoseKey FindingReference
c-jun Phosphorylation InhibitionMPTP-treated mice20 mg/kg & 30 mg/kgDose-dependent reduction in p-c-jun levels in the substantia nigra.[1][1]
NeuroprotectionMPTP-treated mice30 mg/kgProtected dopaminergic neurons in the substantia nigra pars compacta (SNpc) against MPTP-induced neurodegeneration.[1][1]
Neuroprotection6-OHDA-lesioned rats10 mg/kg/day (s.c.)6-fold increase in the number of tyrosine hydroxylase immunoreactive (TH+) neurons in the SNpc.[2][3][2][3]
Behavioral Improvement6-OHDA-lesioned rats10 mg/kg/day (s.c.)87% decrease in d-amphetamine-induced circling behavior.[2][3][2][3]
Table 3: Pharmacokinetic Properties of this compound
ParameterSpeciesDoseValueNotes
Brain Concentration (4h)Mouse30 mg/kg (p.o.)3 µMWell above the cell-based IC50.[1]
Brain Concentration (24h)Mouse30 mg/kg (p.o.)230 nMApproximately the cell-based IC50.[1]
Steady-State Brain Level (Day 14)Rat10 mg/kg/day (s.c.)347 nMRoughly 2-fold higher than the cell-based IC50.[2][3]
Oral Bioavailability (%F)Rat2 mg/kg (p.o.)31%Reasonable oral bioavailability.[1]
ClearanceRat1 mg/kg (i.v.)14 mL/min/kgRelatively low clearance rate.[1]

Experimental Protocols

In Vitro c-jun Phosphorylation Assay
  • Cell Line: INS-1 cells.

  • Treatment: Induce c-jun phosphorylation with streptozotocin (STZ).

  • Inhibitor Application: Pre-treat cells with varying concentrations of this compound.

  • Analysis: Lyse the cells and quantify the levels of phosphorylated c-jun (p-c-jun) using a suitable immunoassay (e.g., ELISA or Western Blot).

  • Data Interpretation: Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the STZ-induced c-jun phosphorylation.

In Vivo MPTP Mouse Model of Parkinson's Disease
  • Animals: C57BL/6 mice.

  • MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian pathology.

  • This compound Treatment: Administer this compound orally at desired doses (e.g., 10, 20, 30 mg/kg) prior to or concurrently with MPTP.

  • Tissue Collection: Euthanize mice at a specified time point and collect brain tissue, specifically the substantia nigra.

  • Analysis:

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.

    • Biochemical Analysis: Homogenize substantia nigra tissue lysates to measure levels of p-c-jun.

  • Comparison: Compare the number of TH-positive neurons and p-c-jun levels between vehicle-treated, MPTP-only, and MPTP + this compound treated groups.

Mandatory Visualization

G cluster_0 Cellular Stress (e.g., MPTP) cluster_1 JNK Signaling Pathway cluster_2 Cellular Response Stress Stress Signals JNK JNK Stress->JNK Activates cJun c-Jun JNK->cJun Phosphorylates pcJun p-c-Jun Apoptosis Apoptosis / Neuronal Death pcJun->Apoptosis Promotes SR3306 This compound SR3306->JNK Inhibits

Caption: this compound mechanism of action in inhibiting apoptosis.

G cluster_0 In Vitro Experiment cluster_1 In Vivo Experiment start_vitro Primary Dopaminergic Neurons mpp MPP+ Exposure (Neurotoxin) start_vitro->mpp treatment_vitro This compound Treatment (Varying Concentrations) start_vitro->treatment_vitro analysis_vitro Quantify Neuronal Survival (TH Staining) mpp->analysis_vitro treatment_vitro->analysis_vitro end_vitro Determine Neuroprotective Concentration analysis_vitro->end_vitro start_vivo Animal Model (e.g., Mouse) mptp MPTP Administration (Induces Parkinsonism) start_vivo->mptp treatment_vivo This compound Administration (Oral Gavage) start_vivo->treatment_vivo analysis_vivo Behavioral & Histological Analysis mptp->analysis_vivo treatment_vivo->analysis_vivo end_vivo Assess Neuroprotection & Functional Recovery analysis_vivo->end_vivo

References

Safety Operating Guide

Proper Disposal Procedures for SR-3306: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of SR-3306, a potent and selective JNK inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous chemical waste from the point of generation through to its final disposal.

I. Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, all personnel must be familiar with its Safety Data Sheet (SDS) and receive training on handling hazardous chemicals.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are mandatory.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.[1]

  • Skin and Body Protection: An impervious lab coat or apron is required.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator must be used.[1]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Formula C₂₈H₂₆N₈O[1]
Molecular Weight 490.56 g/mol [1]
Oral Toxicity Acute toxicity, Oral (Category 4)[1]
Aquatic Toxicity Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]

III. Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper).

    • Empty stock vials.

  • Segregate: Do not mix this compound waste with other waste streams unless they are compatible. Specifically:

    • Keep solid waste separate from liquid waste.[2]

    • Store in a designated "Satellite Accumulation Area" (SAA) away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 2: Waste Container Selection and Labeling

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. The original container is often a good choice for unused product.[3]

    • Ensure the container has a secure, tight-fitting lid.[4]

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.[3][5]

    • The label must include:

      • The words "Hazardous Waste".[5][6]

      • The full chemical name: "this compound". Do not use abbreviations.[5][6]

      • The approximate quantity or concentration of the waste.[5]

      • The date the waste was first added to the container (accumulation start date).[5]

      • The name of the principal investigator and the laboratory location (building and room number).[5]

      • Appropriate hazard pictograms (e.g., Harmful, Environmental Hazard).[5]

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the labeled waste container in your laboratory's designated SAA.[1][3] This area must be at or near the point of generation.[1]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[1][4]

    • Use secondary containment (e.g., a tray or bin) to capture any potential leaks or spills.[3][4]

    • Do not overfill the container; leave adequate headspace (at least 10%).[7]

Step 4: Disposal of Contaminated Materials

  • Solid Waste: Place all this compound-contaminated solid items (gloves, pipette tips, etc.) into a designated solid hazardous waste container.[7]

  • Empty Containers: The original this compound container, even if seemingly empty, must be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this cleaning process must be collected and treated as hazardous liquid waste.[6]

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container for chemical waste.

Step 5: Arranging for Waste Pickup and Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.[5]

  • Final Disposal: The collected this compound waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1] Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][6]

IV. Experimental Protocols Cited

This disposal procedure is based on a synthesis of information from the Safety Data Sheet for this compound and standard guidelines for the management of hazardous chemical waste in a laboratory setting. The primary protocols referenced include waste segregation, container management, labeling, and institutional waste pickup procedures.

V. Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SR3306_Disposal_Workflow start Generation of This compound Waste identify_waste Identify Waste Type (Solid, Liquid, Sharps) start->identify_waste segregate_waste Segregate Waste (No Mixing) identify_waste->segregate_waste select_container Select Appropriate Waste Container segregate_waste->select_container label_container Label with Hazardous Waste Tag select_container->label_container store_waste Store in Designated SAA with Secondary Containment label_container->store_waste container_full Container Full or Max Storage Time? store_waste->container_full container_full->store_waste No contact_ehs Contact EHS for Waste Pickup container_full->contact_ehs Yes end Disposal by Approved Waste Facility contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR-3306
Reactant of Route 2
Reactant of Route 2
SR-3306

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。